Technical Documentation Center

3-(4-Propylphenoxy)azetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Propylphenoxy)azetidine
  • CAS: 1219982-21-4

Core Science & Biosynthesis

Foundational

The Emergence of 3-(4-Propylphenoxy)azetidine: A Novel Scaffold for Neurological and Oncological Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide Abstract The azetidine moiety, a strained four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its ability...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

Abstract

The azetidine moiety, a strained four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its ability to impart favorable physicochemical properties to bioactive molecules.[1][2][3] This guide delves into the prospective biological activities of a novel derivative, 3-(4-Propylphenoxy)azetidine. By drawing parallels with structurally related compounds and leveraging the known pharmacological landscape of azetidine-based scaffolds, we will explore its potential as a modulator of key biological targets, particularly within the realms of neuroscience and oncology. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a theoretical framework, actionable experimental protocols, and a forward-looking perspective on the therapeutic promise of this emerging chemical entity.

Introduction: The Strategic Value of the Azetidine Ring in Modern Drug Design

The azetidine ring, once considered a synthetic curiosity, is now a privileged scaffold in contemporary drug discovery.[3][4] Its inherent ring strain of approximately 25.4 kcal/mol contributes to a unique three-dimensional conformation that can enhance binding affinity and selectivity for biological targets.[1] Unlike its more strained three-membered aziridine counterpart, the azetidine ring offers greater stability while still providing a vector for molecular diversity.[1] Several FDA-approved drugs, including the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, underscoring its clinical and commercial relevance.[3] The incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and reduced off-target toxicity, making it a highly desirable component in the medicinal chemist's toolbox.[3]

This guide focuses on the untapped potential of a specific, novel derivative: 3-(4-Propylphenoxy)azetidine . The strategic combination of the rigid azetidine core with a flexible propylphenoxy substituent presents an intriguing chemical architecture. The 4-propylphenyl group offers a lipophilic handle that can facilitate membrane permeability and engage in hydrophobic interactions within protein binding pockets, while the ether linkage to the 3-position of the azetidine ring provides a key polar interaction point.

Hypothetical Biological Targets and Mechanisms of Action

Based on the known biological activities of analogous structures, we postulate that 3-(4-Propylphenoxy)azetidine could exhibit significant activity in two primary therapeutic areas: as a modulator of GABA transporters in the central nervous system and as an inhibitor of tubulin polymerization in cancer.

Neurological Applications: A Potential GABA Uptake Inhibitor

Azetidine derivatives have been identified as potent inhibitors of gamma-aminobutyric acid (GABA) uptake transporters (GATs).[5] Specifically, azetidin-2-ylacetic acid derivatives with lipophilic side chains have demonstrated high affinity for GAT-1.[5] The 4-propylphenoxy group of our subject molecule could serve as a suitable lipophilic moiety to confer GAT inhibitory activity.

Proposed Mechanism of Action: By blocking the reuptake of GABA from the synaptic cleft, 3-(4-Propylphenoxy)azetidine could enhance GABAergic neurotransmission. This potentiation of inhibitory signaling could be beneficial in treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.

Signaling Pathway: Enhanced GABAergic Neurotransmission

GABA_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GAT1 GAT-1 Transporter GABA->GAT1 Reuptake GABA_R GABA Receptor GABA->GABA_R Inhibitory_Signal Inhibitory Signal GABA_R->Inhibitory_Signal Azetidine 3-(4-Propylphenoxy)azetidine Azetidine->GAT1 Inhibition

Caption: Proposed mechanism of 3-(4-Propylphenoxy)azetidine inhibiting GABA reuptake.

Oncological Applications: A Potential Antimitotic Agent

The dolastatin family of natural products and their synthetic analogs are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] Several of these compounds feature unique amino acid residues that are critical for their activity. A recent study has shown that replacing the phenylethyl group of a TZT-1027 analogue with a 3-aryl-azetidine moiety resulted in compounds with nanomolar antiproliferative activity.[6] This suggests that the rigid azetidine scaffold can effectively mimic key pharmacophoric features of more complex structures.

Proposed Mechanism of Action: 3-(4-Propylphenoxy)azetidine may bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics. This would lead to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.

Experimental Validation: A Step-by-Step Methodological Approach

To empirically test these hypotheses, a structured series of in vitro and cell-based assays is required.

Synthesis of 3-(4-Propylphenoxy)azetidine

The synthesis of the target compound can be achieved through several established methods for azetidine synthesis.[1][7][8] A plausible and efficient route would involve the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with 4-propylphenol.

Experimental Workflow: Synthesis of 3-(4-Propylphenoxy)azetidine

Synthesis_Workflow Start Start: N-Boc-3-hydroxyazetidine Step1 Mesylation/ Tosylation Start->Step1 Intermediate1 N-Boc-3-(mesyloxy/tosyloxy)azetidine Step1->Intermediate1 Step2 Nucleophilic Substitution (4-Propylphenol, NaH) Intermediate1->Step2 Intermediate2 N-Boc-3-(4-propylphenoxy)azetidine Step2->Intermediate2 Step3 Deprotection (TFA) Intermediate2->Step3 Product Final Product: 3-(4-Propylphenoxy)azetidine Step3->Product Purification Purification (Column Chromatography) Product->Purification Analysis Characterization (NMR, HRMS) Purification->Analysis

Caption: A proposed synthetic route for 3-(4-Propylphenoxy)azetidine.

In Vitro Assays for Biological Activity
Assay Objective Methodology Expected Outcome
GABA Transporter Binding Assay To determine the binding affinity of the compound for GAT-1, GAT-2, GAT-3, and BGT-1.Radioligand displacement assay using membranes from cells overexpressing the respective human GABA transporters.IC₅₀ values indicating the concentration of the compound required to displace 50% of a specific radioligand.
GABA Uptake Inhibition Assay To measure the functional inhibition of GABA transport.Synaptosome-based assay measuring the uptake of [³H]GABA in the presence of varying concentrations of the compound.IC₅₀ values for the inhibition of GABA uptake.
Tubulin Polymerization Assay To assess the effect of the compound on microtubule formation.In vitro assay using purified tubulin and measuring the change in turbidity or fluorescence upon polymerization.IC₅₀ value for the inhibition of tubulin polymerization.
Colchicine Binding Assay To determine if the compound binds to the colchicine-binding site on tubulin.Competitive binding assay measuring the displacement of [³H]colchicine from purified tubulin.Ki value indicating the binding affinity for the colchicine site.
Cell-Based Assays for Efficacy and Mechanism of Action
Assay Objective Cell Lines Methodology Expected Outcome
Antiproliferative Assay To determine the cytotoxic/cytostatic effect of the compound.A panel of cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma).MTT or CellTiter-Glo assay to measure cell viability after 72 hours of treatment.GI₅₀ values representing the concentration for 50% growth inhibition.
Cell Cycle Analysis To investigate the effect of the compound on cell cycle progression.Synchronized cancer cells.Flow cytometry analysis of propidium iodide-stained cells.Accumulation of cells in the G2/M phase.
Immunofluorescence Staining To visualize the effect of the compound on the microtubule network.Adherent cancer cells.Staining for α-tubulin and DAPI to visualize microtubules and nuclei, respectively.Disruption of the mitotic spindle and abnormal microtubule morphology.

Future Directions and Therapeutic Potential

The successful validation of the proposed biological activities would position 3-(4-Propylphenoxy)azetidine as a promising lead compound for further optimization. Structure-activity relationship (SAR) studies could explore modifications to the propyl group and the substitution pattern on the phenoxy ring to enhance potency and selectivity. Furthermore, in vivo studies in relevant animal models of epilepsy and cancer would be crucial to assess its pharmacokinetic properties, efficacy, and safety profile. The inherent drug-like properties of the azetidine scaffold suggest that 3-(4-Propylphenoxy)azetidine could have a favorable ADME (absorption, distribution, metabolism, and excretion) profile, a critical factor for successful drug development.

Conclusion

While the biological activity of 3-(4-Propylphenoxy)azetidine is yet to be empirically determined, this in-depth guide provides a robust, scientifically-grounded framework for its investigation. By leveraging the known pharmacology of the azetidine scaffold and structurally related molecules, we have outlined a compelling case for its potential as a novel therapeutic agent in both neuroscience and oncology. The detailed experimental protocols provide a clear roadmap for researchers to validate these hypotheses and unlock the full potential of this intriguing molecule. The journey from a novel chemical entity to a life-changing therapeutic is long and challenging, but the unique properties of 3-(4-Propylphenoxy)azetidine make it a worthy candidate for this endeavor.

References

  • Singh, G., D’cunha, R., & Singh, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Li, W., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. [Link]

  • Sharma, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Chernyak, D., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Kovács, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

  • Singh, A., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Venkateswararao, A., et al. (2011). Synthesis and determination of biological activities of new series of azetidinones. Der Pharma Chemica. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Mackenzie, A.R., et al. (2000). Synthesis of azetidine derivatives.
  • Kvist, T., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Propylphenoxy)azetidine

Abstract Azetidines are privileged four-membered nitrogen-containing heterocycles integral to medicinal chemistry, prized for their ability to impart favorable physicochemical properties such as improved solubility and m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidines are privileged four-membered nitrogen-containing heterocycles integral to medicinal chemistry, prized for their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] This guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the novel compound 3-(4-propylphenoxy)azetidine. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and first principles to construct a reliable spectroscopic profile. The methodologies and interpretations herein are designed to serve as a foundational reference for researchers involved in the synthesis, identification, and quality control of this and related chemical entities.

Molecular Structure and Analytical Strategy

The structural framework of 3-(4-propylphenoxy)azetidine combines three key motifs: a strained azetidine ring, a phenoxy ether linkage, and a para-substituted propylbenzene ring. Each component contributes distinct and identifiable signals in various spectroscopic analyses. Our strategy is to deconstruct the molecule into these functional components, predict their individual spectroscopic signatures, and then assemble the complete, integrated spectrum.

To facilitate unambiguous spectral assignment, the following atom numbering scheme will be used throughout this guide.

Figure 1: Structure and atom numbering of 3-(4-propylphenoxy)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. For 3-(4-propylphenoxy)azetidine, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the azetidine, aromatic, and propyl protons. The chemical shifts are influenced by electron-withdrawing/donating effects and proximity to anisotropic groups like the phenyl ring.

Proton(s) (Atom No.) Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration Rationale
H¹⁴ (Propyl-CH₃)0.9 - 1.0Triplet (t)J ≈ 7.43HStandard terminal methyl group coupled to a CH₂ group.[2]
H¹³ (Propyl-CH₂)1.6 - 1.7SextetJ ≈ 7.52HMethylene group adjacent to both a methyl and a benzylic CH₂.
H¹² (Benzylic-CH₂)2.5 - 2.6Triplet (t)J ≈ 7.62HBenzylic protons are deshielded by the aromatic ring.[2]
H¹ (Azetidine-NH)~2.0 - 3.0Broad Singlet (br s)-1HExchangeable proton; shift is concentration and solvent dependent.[3]
H², H⁴ (Azetidine-CH₂)3.6 - 3.8Multiplet (m)-2HProtons adjacent to the nitrogen atom.
H², H⁴ (Azetidine-CH₂)4.0 - 4.2Multiplet (m)-2HProtons adjacent to the nitrogen atom, potentially non-equivalent.
H³ (Azetidine-CH)4.8 - 5.0QuintetJ ≈ 6.01HMethine proton deshielded by the adjacent oxygen atom.
H⁸, H¹⁰ (Aromatic)6.8 - 6.9Doublet (d)J ≈ 8.52HProtons ortho to the oxygen, shielded by its electron-donating effect.[4][5]
H⁷, H¹¹ (Aromatic)7.0 - 7.1Doublet (d)J ≈ 8.52HProtons meta to the oxygen, less affected by its shielding.[4][5]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Carbon(s) (Atom No.) Predicted δ (ppm) Rationale
C¹⁴ (Propyl-CH₃)~13.9Typical chemical shift for a terminal methyl carbon.
C¹³ (Propyl-CH₂)~24.5Aliphatic methylene carbon.
C¹² (Benzylic-CH₂)~37.2Benzylic carbon, slightly downfield.
C², C⁴ (Azetidine-CH₂)~50-55Saturated carbon adjacent to nitrogen in a strained ring.[6]
C³ (Azetidine-CH)~70-75Methine carbon significantly deshielded by the directly attached oxygen atom.
C⁸, C¹⁰ (Aromatic)~114.8Aromatic carbons ortho to the electron-donating oxygen atom are shielded.[7]
C⁷, C¹¹ (Aromatic)~129.5Aromatic carbons meta to the oxygen.
C⁹ (Aromatic)~135.2Quaternary aromatic carbon attached to the propyl group.
C⁶ (Aromatic)~156.7Aromatic carbon directly bonded to the electronegative oxygen atom is highly deshielded.
Experimental Protocol: NMR Spectroscopy

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~5-10 mg of purified 3-(4-propylphenoxy)azetidine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.[8]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a 90° pulse width.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a relaxation delay of 2 seconds and acquire 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0 to 220 ppm.

    • Use a relaxation delay of 2-5 seconds and acquire at least 1024 scans to achieve adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[10]

Predicted Frequency (cm⁻¹) Vibration Type Functional Group Expected Intensity
3300 - 3350N-H StretchSecondary Amine (Azetidine)Medium, Broad
3030 - 3100C-H StretchAromaticMedium
2850 - 2960C-H StretchAliphatic (Propyl, Azetidine)Strong
1580 - 1610C=C StretchAromatic RingMedium-Strong
1490 - 1510C=C StretchAromatic RingMedium-Strong
1230 - 1260C-O-C StretchAryl-Alkyl Ether (Asymmetric)Strong
1020 - 1050C-O-C StretchAryl-Alkyl Ether (Symmetric)Medium
1100 - 1150C-N StretchAzetidineMedium
810 - 840C-H Bend (Out-of-Plane)1,4-Disubstituted BenzeneStrong
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electron Impact (EI) is a common ionization technique that induces characteristic fragmentation.

Predicted Molecular Ion:

  • Formula: C₁₂H₁₇NO

  • Exact Mass: 191.1310

  • [M]⁺ (Nominal Mass): m/z 191

Predicted Fragmentation Pathway

The molecular ion is expected to undergo fragmentation through several high-probability pathways, primarily driven by the stability of the resulting carbocations and radical species.

G M [M]⁺ m/z = 191 F1 Benzylic Cleavage [M - C₂H₅]⁺ m/z = 162 M->F1 - •C₂H₅ F2 Azetidine Ring Opening [M - C₂H₄N]⁺ m/z = 149 M->F2 - •C₂H₄N F3 Ether Cleavage (α-cleavage) [C₉H₁₁]⁺ m/z = 119 M->F3 - •C₃H₆NO F4 Tropylium Ion [C₇H₇]⁺ m/z = 91 F3->F4 - C₂H₄

Figure 2: Predicted major fragmentation pathways for 3-(4-propylphenoxy)azetidine in EI-MS.

Key Predicted Fragments:

m/z Proposed Fragment Loss from Parent Ion Notes
191[C₁₂H₁₇NO]⁺-Molecular Ion (M⁺)
162[M - C₂H₅]⁺•C₂H₅Loss of an ethyl radical via benzylic cleavage, a very favorable process.
149[C₉H₉O]⁺•C₃H₈NCleavage of the azetidine ring.
119[C₉H₁₁]⁺•C₃H₆NOCleavage of the C-O ether bond.
91[C₇H₇]⁺-Formation of the highly stable tropylium ion, a common fragment for alkylbenzenes.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or GC inlet.

  • Ionization: Utilize a standard electron impact energy of 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak. Analyze the lower mass fragments and compare their m/z values against predicted fragmentation pathways to confirm the structure.

Integrated Synthesis and Characterization Workflow

A robust workflow ensures the efficient synthesis and rigorous confirmation of the target compound's identity and purity.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Reactants: 4-Propylphenol & Protected 3-halo-azetidine reaction Williamson Ether Synthesis start->reaction deprotection Deprotection Step reaction->deprotection workup Aqueous Workup & Extraction deprotection->workup purification Column Chromatography workup->purification product Purified Product: 3-(4-propylphenoxy)azetidine purification->product nmr NMR (¹H, ¹³C) product->nmr ms MS product->ms ir IR product->ir final Structure Confirmed nmr->final ms->final ir->final

Figure 3: A typical workflow for the synthesis and spectroscopic confirmation of the target molecule.

Conclusion

This guide outlines the predicted spectroscopic fingerprint of 3-(4-propylphenoxy)azetidine. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a multi-faceted and mutually reinforcing dataset for unambiguous structure elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the 1,4-disubstituted aromatic ring, the n-propyl chain, and the unique azetidine protons. The ¹³C NMR will confirm the 12 distinct carbon environments. IR spectroscopy will verify the presence of key functional groups including the N-H, C-O ether, and aromatic C=C bonds. Finally, mass spectrometry will confirm the molecular weight and reveal a predictable fragmentation pattern initiated by benzylic cleavage. These data, protocols, and interpretations form a crucial baseline for any researcher working with this compound.

References

  • Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. [Link]

  • National Center for Biotechnology Information. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Characterization of 3-(4-Propylphenoxy)azetidine

Introduction: The Emerging Potential of Azetidine Scaffolds in Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1][2][3] Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Azetidine Scaffolds in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1][2][3] Its unique structural properties, including ring strain and a three-dimensional conformation, offer a compelling scaffold for the design of novel therapeutics.[3][4] Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, targeting various biological pathways implicated in cancer, infectious diseases, and neurological disorders.[2][3] This application note provides a comprehensive guide for researchers on the utilization of a novel azetidine derivative, 3-(4-Propylphenoxy)azetidine, in a suite of cell-based assays. The protocols detailed herein are designed to serve as a robust framework for the initial characterization of this and other novel small molecules, from initial toxicity profiling to the elucidation of a potential mechanism of action.

Physicochemical Properties and Handling of 3-(4-Propylphenoxy)azetidine

A thorough understanding of the physicochemical properties of a test compound is paramount for the design and execution of reliable cell-based assays. Below are the predicted properties for 3-(4-Propylphenoxy)azetidine and general handling guidelines.

PropertyValueSource
Molecular FormulaC₁₂H₁₇NOPredicted
Molecular Weight191.27 g/mol Predicted
AppearanceWhite to off-white solidHypothetical
SolubilitySoluble in DMSO (>10 mM), sparingly soluble in aqueous buffersHypothetical

Stock Solution Preparation and Storage:

  • Primary Stock: Prepare a 10 mM stock solution of 3-(4-Propylphenoxy)azetidine in sterile, anhydrous DMSO.

  • Aliquoting: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C, protected from light. When preparing for an experiment, allow an aliquot to thaw completely at room temperature before use.

Causality Behind Experimental Choices: DMSO is a common solvent for dissolving hydrophobic small molecules for use in cell-based assays. However, high concentrations of DMSO can be toxic to cells. Therefore, it is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced artifacts.

Phase 1: Foundational Analysis - Cytotoxicity Profiling

Before investigating the specific biological activity of a compound, it is essential to determine its cytotoxic concentration range. This ensures that subsequent functional assays are conducted at non-toxic concentrations, where observed effects can be attributed to specific biological interactions rather than general cellular stress or death. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 3-(4-Propylphenoxy)azetidine on a selected cell line (e.g., HeLa, A549).

Materials:

  • Selected adherent cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4-Propylphenoxy)azetidine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a serial dilution of 3-(4-Propylphenoxy)azetidine in complete medium. A common starting range is from 100 µM down to 0.1 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability (Normalized to Vehicle)
Vehicle (0)1.25100%
0.11.2297.6%
11.1592.0%
100.8568.0%
500.4536.0%
1000.1512.0%

Self-Validating System: The inclusion of both positive and vehicle controls is critical for validating the assay's performance. The positive control ensures the assay can detect cell death, while the vehicle control provides the baseline for 100% viability.

Phase 2: Mechanistic Investigation - Target Identification and Functional Characterization

Based on the broad activities of azetidine derivatives, we hypothesize that 3-(4-Propylphenoxy)azetidine may act as a modulator of a G-protein coupled receptor (GPCR). For the purpose of this application note, we will proceed with the hypothetical target being a Gi-coupled GPCR, which, upon activation, inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound 3-(4-Propylphenoxy)azetidine GPCR Hypothetical Gi-coupled GPCR Compound->GPCR Binds G_protein Gi Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Experimental workflow for characterizing 3-(4-Propylphenoxy)azetidine.

Conclusion and Future Directions

The protocols outlined in this application note provide a systematic and robust approach to the initial characterization of 3-(4-Propylphenoxy)azetidine in cell-based assays. By first establishing a non-toxic concentration range, and then proceeding to investigate both target binding and functional activity, researchers can build a comprehensive profile of this novel compound. The data generated from these assays will be instrumental in guiding further studies, including structure-activity relationship (SAR) optimization, off-target profiling, and eventual in vivo efficacy studies. The versatility of the azetidine scaffold suggests that compounds like 3-(4-Propylphenoxy)azetidine hold significant promise for the development of new and effective therapeutics.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • The Complete Guide to Cell-Based Assays. SPT Labtech.
  • Cell-Based Assays Guide. Antibodies.com.
  • Azetidines of pharmacological interest. PubMed.
  • Azetidines in medicinal chemistry: emerging applic
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • Functional Assay Protocol & Troubleshooting.
  • Radioligand binding methods: practical guide and tips. Unknown Source.
  • Understanding Aze Medications: The Role of Azetidine Derivatives.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycol
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Synthesis and determination of biological activities of new series of azetidinones.
  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2)
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • Optimizing Your Cell Based Assay Performance Key Strategies.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Receptor Binding Assays.
  • Azetidines. Enamine.
  • Cell Function Assays. Thermo Fisher Scientific - US.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Guidelines for cell viability assays.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central.
  • Essential Considerations for Successful Assay Development. Dispendix.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Receptor-Ligand Binding Assays. Labome.
  • Cell viability assays. Abcam.
  • Cell-based assays. DRSC/TRiP Functional Genomics Resources & DRSC-BTRR - Harvard University.
  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI.
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic M
  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Unknown Source.
  • 10 Tips for Successful Development of Cell Culture Assays. Technology Networks.
  • How to Measure Cell Viability.

Sources

Application

Application Notes and Protocols for In Vivo Studies of a Novel Azetidine Derivative in Mice

Disclaimer: The compound 3-(4-Propylphenoxy)azetidine is not extensively characterized in publicly available scientific literature. Therefore, this document serves as a comprehensive and generalized guide for conducting...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 3-(4-Propylphenoxy)azetidine is not extensively characterized in publicly available scientific literature. Therefore, this document serves as a comprehensive and generalized guide for conducting initial in vivo studies on a hypothetical novel azetidine derivative with this structure, hereafter referred to as AZ-4PP . The protocols and hypothetical data presented are based on established methodologies for preclinical drug development in mice and are intended for informational purposes for researchers, scientists, and drug development professionals. All animal studies must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).

Part 1: Introduction to AZ-4PP and Rationale for In Vivo Evaluation

The azetidine scaffold is a privileged structure in medicinal chemistry, known to impart unique conformational constraints and metabolic stability to drug candidates.[1] Based on preliminary (hypothetical) in silico modeling and in vitro screening, AZ-4PP has been identified as a potential modulator of central nervous system (CNS) targets, suggesting its potential as a novel therapeutic for neurological or psychiatric disorders. The 4-propylphenoxy moiety suggests potential for lipophilicity, which may facilitate blood-brain barrier penetration.

The primary objectives of the initial in vivo evaluation of AZ-4PP in mice are:

  • To determine the safety and tolerability profile by establishing the Maximum Tolerated Dose (MTD).

  • To characterize the fundamental pharmacokinetic (PK) properties, including bioavailability and clearance.

  • To assess preliminary efficacy in established murine models of anxiety and depression-like behavior, based on its hypothesized CNS activity.

Hypothesized Mechanism of Action

For the purpose of this guide, we will hypothesize that AZ-4PP acts as a selective serotonin reuptake inhibitor (SSRI). This hypothesis provides a scientific basis for the selection of specific behavioral assays.

AZ-4PP_Hypothetical_MOA cluster_pre Presynaptic Neuron cluster_synapse cluster_post Postsynaptic Neuron Serotonin Serotonin (5-HT) SERT_pre SERT Transporter Serotonin->SERT_pre Reuptake Receptor Postsynaptic 5-HT Receptor Serotonin->Receptor Binding AZ4PP AZ-4PP AZ4PP->SERT_pre Inhibition Vesicle Vesicle Vesicle->Serotonin Release Synaptic_Cleft Synaptic Cleft Signal Neuronal Signaling Receptor->Signal

Caption: Hypothetical mechanism of AZ-4PP as a serotonin reuptake inhibitor.

Part 2: Preclinical Characterization and Formulation

A thorough in vitro characterization is a prerequisite for advancing to in vivo studies.

Table 1: Hypothetical In Vitro Profile of AZ-4PP
ParameterResultSignificance
Purity (HPLC)>99%Ensures that observed effects are due to the compound of interest.
Aqueous Solubility25 µg/mLModerate solubility; may require a specific vehicle for in vivo dosing.
LogP3.2Indicates good lipophilicity, suggesting potential for membrane permeability.
hSERT Binding Ki15 nMPotent binding to the hypothesized target.
In Vitro MetabolismModerateSuggests the compound is not immediately cleared by liver enzymes.
Formulation Development for In Vivo Administration

The choice of vehicle is critical for ensuring the bioavailability and reproducibility of in vivo studies. The formulation should be non-toxic and capable of solubilizing the compound at the required concentrations.

Protocol 1: Preparation of Dosing Solutions

  • Vehicle Selection: Based on the solubility of AZ-4PP, a common vehicle for initial studies is 10% DMSO, 40% PEG300, 50% Saline.

  • Preparation of AZ-4PP Formulation:

    • For a 10 mg/kg dose in a 25g mouse (0.25 mg dose) at a dosing volume of 10 mL/kg (0.25 mL volume), the required concentration is 1 mg/mL.

    • Weigh the required amount of AZ-4PP.

    • Add the required volume of DMSO and vortex until the compound is fully dissolved.

    • Add PEG300 and vortex to mix.

    • Add saline in a dropwise manner while vortexing to prevent precipitation.

    • The final solution should be clear and free of particulates. Prepare fresh on the day of dosing.

Part 3: In Vivo Study Design and Protocols

All animal procedures must be performed in compliance with the guidelines set by the Institutional Animal Care and Use Committee (IACUC) and reported according to the ARRIVE guidelines.[1]

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality.[2][3] This is a crucial first step to define the dose range for subsequent pharmacokinetic and efficacy studies.

Protocol 2: Acute MTD Study in Mice

  • Animals: Male and female C57BL/6 mice, 8-10 weeks old.

  • Group Allocation: Assign 3 mice per group.

  • Dosing: Administer single escalating doses of AZ-4PP via the intended clinical route (e.g., oral gavage). A typical dose escalation might be 10, 30, 100, 300 mg/kg. A vehicle control group is mandatory.

  • Observations: Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) continuously for the first 4 hours, then at 24, 48, and 72 hours post-dose.

  • Body Weight: Record body weight daily for 7 days. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[4]

  • Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10% reduction in body weight.[4]

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of AZ-4PP.[5][6]

PK_Study_Workflow start Start: Acclimatize Mice dosing Dosing (IV and PO Groups) start->dosing sampling Serial Blood Sampling (e.g., 5, 15, 30, 60, 120, 240 min) dosing->sampling processing Plasma Isolation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis of AZ-4PP Concentration processing->analysis calculation Calculate PK Parameters (AUC, Cmax, T1/2, F%) analysis->calculation end End: Data Interpretation calculation->end

Caption: Workflow for a typical pharmacokinetic study in mice.

Protocol 3: Single-Dose Pharmacokinetic Study in Mice

  • Animals: Male C57BL/6 mice, 8-10 weeks old, with jugular vein catheters for IV dosing and serial blood sampling if possible.

  • Group Allocation:

    • Group 1: IV administration (e.g., 1 mg/kg).

    • Group 2: PO administration (e.g., 10 mg/kg).

    • (n=3-4 mice per time point if terminal sampling, or 4-5 mice per group for sparse sampling).[5]

  • Dosing: Administer AZ-4PP as a single bolus dose.

  • Blood Collection: Collect blood samples (approx. 50-75 µL) at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant (e.g., K2-EDTA).[7][8]

  • Plasma Processing: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of AZ-4PP in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (calculated from IV and PO data)
Behavioral Efficacy Studies

Based on the hypothetical SSRI mechanism, the following behavioral tests are appropriate to assess anxiolytic and antidepressant-like activity.

Protocol 4: Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[9][10][11]

  • Apparatus: A square arena (e.g., 40x40 cm) with walls.

  • Procedure:

    • Administer AZ-4PP or vehicle 30-60 minutes prior to the test.

    • Place the mouse in the center of the arena.

    • Record activity for 10-20 minutes using an automated tracking system.[11]

  • Parameters Measured: Total distance traveled, time spent in the center versus the periphery. A decrease in the time spent in the center is indicative of anxiety-like behavior.

Protocol 5: Elevated Plus Maze (EPM)

The EPM is a widely used test for assessing anxiety-like behavior in rodents.[12][13][14]

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer AZ-4PP or vehicle 30-60 minutes prior to the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.[14]

  • Parameters Measured: Time spent in the open arms versus the closed arms, number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Protocol 6: Forced Swim Test (FST)

The FST is a common screening tool for antidepressant-like activity.[15][16][17]

  • Apparatus: A cylinder filled with water (24-25°C).

  • Procedure:

    • Administer AZ-4PP or vehicle.

    • Gently place the mouse into the water for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Parameters Measured: A decrease in immobility time is interpreted as an antidepressant-like effect.

Biodistribution and Tissue Harvesting

Protocol 7: Tissue Harvesting

  • Euthanasia: Euthanize mice at predetermined time points after dosing.

  • Tissue Collection: Perfuse with saline to remove blood from tissues. Collect organs of interest (e.g., brain, liver, kidneys, spleen).

  • Processing: Weigh the tissues and homogenize them.

  • Analysis: Extract AZ-4PP from the tissue homogenates and quantify using LC-MS/MS.

  • Histopathology: For toxicology assessment, fix tissues in 10% neutral-buffered formalin for histopathological examination.[18][19]

Part 4: Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods. For comparisons between two groups, a Student's t-test may be used. For comparisons between multiple groups, an analysis of variance (ANOVA) followed by a post-hoc test is appropriate. The results should be interpreted in the context of the initial hypothesis and will guide the decision to proceed with further preclinical development.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved from [Link]

  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Improving Bioscience Research Reporting: The ARRIVE Guidelines for Reporting Animal Research. PLOS Biology, 8(6), e1000412.
  • Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. ILAR Journal, 43(4), 244–258.
  • Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., ... & Jackson, R. C. (2010). Guidelines for the welfare and use of animals in cancer research. British journal of cancer, 102(11), 1555-1577.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • Xenometrics. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • Amuza Inc. (2023, November 21). How to Set Up an Open Field Test for Animal Behavior Research. Retrieved from [Link]

  • ResearchGate. (2023, July 1). Pharmacokinetic studies in mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). In Vivo Assay Guidelines. Assay Guidance Manual. Retrieved from [Link]

  • Drexel University. (2023, May 22). IACUC Rodent Breeding Policy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. PMC. Retrieved from [Link]

  • protocols.io. (2023, January 13). Elevated plus maze protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Novel Murine Model for the In Vivo Study of Transdermal Drug Penetration. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Mouse Forced Swim Test. PMC. Retrieved from [Link]

  • University of Iowa. (2023, October 11). Rodent (Mouse & Rat) Survival Surgery (Guideline). Retrieved from [Link]

  • protocols.io. (2024, January 31). Open field test for mice. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]

  • NC3Rs. (2013, December 11). Blood sampling: Mouse. Retrieved from [Link]

  • SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, February 6). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. PMC. Retrieved from [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, December 22). Elevated Plus Maze for Mice. PMC. Retrieved from [Link]

  • UC San Diego. (n.d.). Summary of Optimal Harvesting and Processing of Mouse Organs for Histopathological Examination. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024, January 3). Open Field Test. Retrieved from [Link]

  • MDPI. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Tissue Retrieval and Postharvest Processing Regimen for Rodent Reproductive Tissues Compatible with Long-Term Storage on the International Space Station and Postflight Biospecimen Sharing Program. PMC. Retrieved from [Link]

  • NC3Rs. (n.d.). Refining MTD studies. Retrieved from [Link]

  • Albert Einstein College of Medicine. (n.d.). Guidelines for Blood Collection in Mice and Rats. Retrieved from [Link]

  • Maze Engineers. (n.d.). Elevated Plus Maze. Retrieved from [Link]

  • Frontiers. (2019, March 27). Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous Itraconazole Nanosuspensions. Retrieved from [Link]

  • UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved from [Link]

  • Johns Hopkins University. (n.d.). The mouse forced swim test. Retrieved from [Link]

  • IDEXX BioAnalytics. (n.d.). Rodent Blood Collection and Sample Preparation Guide. Retrieved from [Link]

  • Bio-protocol. (2014, August 20). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Retrieved from [Link]

  • ResearchGate. (2021, January 5). How should I prepare my tissue sample for biodistribution study?. Retrieved from [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]

  • University of Colorado. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Common Methods of Blood Collection in the Mouse. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 9). Biodistribution and sensitive tracking of immune cells with plasmonic gold nanostars. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Maximum Tolerated Dose. Retrieved from [Link]

  • Johns Hopkins University. (n.d.). The mouse forced swim test. Retrieved from [Link]

  • Mouse Behavior Core. (n.d.). Multi-Center Mouse Behavior Trial: Elevated Plus Maze Protocol. Retrieved from [Link]

  • SUNY Downstate Health Sciences University. (2023, March 6). IACUC Policy - Rodent Survival and Terminal Surgery. Retrieved from [Link]

Sources

Method

analytical methods for 3-(4-Propylphenoxy)azetidine quantification

An Application Note for the Bioanalytical Quantification of 3-(4-Propylphenoxy)azetidine using LC-MS/MS Authored by: A Senior Application Scientist Abstract This application note presents a comprehensive, robust, and val...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Bioanalytical Quantification of 3-(4-Propylphenoxy)azetidine using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This application note presents a comprehensive, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 3-(4-Propylphenoxy)azetidine in human plasma. Designed for researchers, scientists, and drug development professionals, this document provides a detailed protocol encompassing sample preparation, chromatographic separation, mass spectrometric detection, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The causality behind each experimental choice is explained to ensure technical accuracy and methodological soundness, making this guide a self-validating system for reliable bioanalysis in preclinical and clinical studies.

Introduction and Scientific Rationale

The azetidine ring is a crucial structural motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates.[4][5][6] 3-(4-Propylphenoxy)azetidine, a representative small molecule from this class, requires a highly sensitive and selective analytical method for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, and efficacy studies.[7]

Choice of Analytical Technique: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its superior sensitivity, selectivity, and wide dynamic range.[8][9][10] This technique allows for the precise measurement of low-concentration analytes in complex biological fluids by separating the target compound from matrix components chromatographically and then isolating and fragmenting it for detection based on its unique mass-to-charge ratio. This specificity minimizes interferences, a common challenge in less selective methods like HPLC-UV.

Principle of the Method

The core of this method involves the isolation of 3-(4-Propylphenoxy)azetidine and a structurally similar internal standard (IS) from human plasma via liquid-liquid extraction (LLE). The extract is then injected into a reverse-phase HPLC system for chromatographic separation. The analyte and IS are subsequently ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve constructed from samples of known concentrations.

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: 3-(4-Propylphenoxy)azetidine reference standard (>99% purity)

  • Internal Standard (IS): 3-(4-Propylphenoxy)pyrrolidine or a stable isotope-labeled version of the analyte (e.g., 3-(4-Propylphenoxy)azetidine-d7).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (>99%).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE, HPLC grade).

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), stored at -80°C.

  • Reagents: Ammonium acetate (LC-MS grade).

Instrumentation and Conditions

A standard high-performance liquid chromatograph coupled to a tandem mass spectrometer is required.[8]

Parameter Recommended Setting Justification
HPLC System Agilent 1290 Infinity II, Shimadzu Nexera, or equivalentProvides stable and precise solvent delivery and sample injection required for reproducible chromatography.
Mass Spectrometer SCIEX Triple Quad 6500+, Waters Xevo TQ-XS, or equivalentOffers high sensitivity and fast scanning capabilities necessary for detecting low concentrations and creating robust quantitative methods.[9]
Analytical Column Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm) or equivalentC18 stationary phase provides excellent retention for moderately non-polar compounds like 3-(4-Propylphenoxy)azetidine. The 2.6 µm particle size offers high efficiency and resolution.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes the protonation of the analyte and IS, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase chromatography providing good peak shape and elution strength.[12]
Gradient Elution 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and equilibrate for 1.0 minA gradient elution ensures that the analyte is eluted with a sharp peak shape while minimizing the total run time.
Flow Rate 0.4 mL/minA moderate flow rate is compatible with the column dimensions and ESI, ensuring optimal performance and sensitivity.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen in the azetidine ring is readily protonated, making positive ESI the ideal ionization technique.
MRM Transitions (Hypothetical) Analyte: m/z 192.1 → 107.1 (Quantifier), 192.1 → 70.1 (Qualifier)IS: m/z 206.2 → 107.1 (or similar appropriate transition)MRM provides high selectivity by monitoring a specific precursor-to-product ion fragmentation. The phenoxy moiety cleavage (→ 107.1) and azetidine ring fragmentation (→ 70.1) are plausible pathways.
Source Temperature 550 °COptimizes desolvation of the ESI droplets.
IonSpray Voltage +5500 VCreates a strong electric field for efficient ion formation.
Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-(4-Propylphenoxy)azetidine and the IS in 10.0 mL of methanol, respectively. Store at -20°C.

  • Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock solutions with 50:50 (v/v) methanol:water. These are used to prepare calibration standards and quality control samples.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed to efficiently extract the analyte from plasma proteins and other endogenous components.[13]

  • Aliquot Samples: Label 1.5 mL microcentrifuge tubes. Pipette 50 µL of plasma samples (blank, calibration standards, QCs, or unknown samples) into the corresponding tubes.

  • Add Internal Standard: To each tube (except for the blank matrix), add 25 µL of the IS spiking solution (50 ng/mL). This step is critical for correcting for variability during sample processing and instrument analysis.

  • Vortex: Briefly vortex all tubes for 10 seconds.

  • Precipitate and Extract: Add 500 µL of MTBE to each tube.

  • Mix: Cap the tubes and vortex vigorously for 5 minutes. This ensures thorough mixing and partitioning of the analyte into the organic solvent.

  • Centrifuge: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C. This will separate the aqueous layer and precipitated proteins from the organic layer containing the analyte.

  • Transfer Supernatant: Carefully transfer 400 µL of the upper organic layer (MTBE) into a new set of labeled tubes, being careful not to disturb the protein pellet.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B).

  • Analyze: Vortex briefly, and inject 5 µL into the LC-MS/MS system.

LLE_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add Internal Standard (25 µL) Start->Add_IS Add_Solvent Add MTBE (500 µL) Add_IS->Add_Solvent Vortex_Mix Vortex (5 min) Add_Solvent->Vortex_Mix Centrifuge Centrifuge (13,000 x g, 10 min) Vortex_Mix->Centrifuge Transfer Transfer Organic Layer (400 µL) Centrifuge->Transfer Evaporate Evaporate to Dryness (N2 Stream) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS (5 µL) Reconstitute->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow for sample preparation.

Method Validation Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][14] This method should be validated according to the ICH Q2(R2) guideline.[1]

Validation_Workflow cluster_Core Core Validation Parameters cluster_Additional Additional Parameters Specificity Specificity & Selectivity Stability Stability (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative) Specificity->Stability Linearity Linearity & Range Linearity->Stability Accuracy Accuracy Accuracy->Stability Precision Precision (Repeatability & Intermediate) Precision->Stability LOQ Limit of Quantification (LOQ) LOQ->Stability Robustness Robustness Stability->Robustness Validated Validated Method for Routine Use Robustness->Validated Method Developed LC-MS/MS Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOQ

Caption: Workflow for analytical method validation based on ICH guidelines.

Validation Parameters and Acceptance Criteria
Parameter Protocol Summary Acceptance Criteria
Specificity / Selectivity Analyze six different blank plasma lots to check for interferences at the retention times of the analyte and IS.Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Linearity & Range Analyze calibration curves (minimum of 6 non-zero points) on three separate days. Plot the peak area ratio (analyte/IS) vs. concentration and perform a weighted (1/x²) linear regression. A typical range might be 1 - 1000 ng/mL.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of the nominal value (±20% at LLOQ).
Accuracy & Precision Analyze five replicates of Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) on three different days (inter-assay) and in one day (intra-assay).Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).Precision: The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Limit of Quantification (LOQ) The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria mentioned above (±20%).
Matrix Effect Analyze analyte response in post-extraction spiked samples from six different plasma lots versus the response in a neat solution at low and high concentrations.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Compare the analyte peak area in pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels (Low, Mid, High).Recovery should be consistent, precise, and reproducible. While a specific percentage is not required, high and consistent recovery is desirable.
Stability Assess analyte stability in plasma under various conditions: - Freeze-Thaw: Three cycles from -80°C to room temp.- Bench-Top: 4 hours at room temp.- Long-Term: 30 days at -80°C.- Post-Preparative: 24 hours in autosampler.Mean concentrations of stability samples must be within ±15% of the nominal concentration of freshly prepared samples.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 3-(4-Propylphenoxy)azetidine in human plasma. The protocol provides a comprehensive framework, from sample preparation to full method validation according to global regulatory standards.[3][15] Adherence to this guide will ensure the generation of high-quality, reliable data essential for advancing drug development programs.

References

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC. (2025). PubMed Central. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.). National Institutes of Health. [Link]

  • A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. (2018). ResearchGate. [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Semantic Scholar. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). European Pharmaceutical Review. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]

  • Fast LC/MS in the analysis of small molecules. (n.d.). ResearchGate. [Link]

  • Methods for the synthesis of azetidines. (n.d.). ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. (2025). ResearchGate. [Link]

  • Methods for stabilizing 5-azacytidine in plasma. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis. (2022). PubMed. [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (n.d.). Array BioPharma. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Collaborative International Pesticides Analytical Council. [Link]

  • Small molecule analysis using MS. (n.d.). Bioanalysis Zone. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • RP-HPLC Method Development and Validation for Estimation of Acebrophylline. (2025). ResearchGate. [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Muthanna Journal of Pure Science. [Link]

  • Synthesis and Characterization of a Novel Azetidine Derivative. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]

Sources

Application

Application Notes and Protocols for Developing Assays for 3-(4-Propylphenoxy)azetidine Activity

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the development of biochemical and cell-based assays to characterize the activity of the novel s...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development of biochemical and cell-based assays to characterize the activity of the novel small molecule, 3-(4-Propylphenoxy)azetidine. As the specific biological target of this compound is currently uncharacterized, this guide is structured around a hypothetical yet plausible target, "Kinase X," a protein kinase. This framework allows for the presentation of a robust and adaptable workflow that can be broadly applied to the characterization of novel small molecule inhibitors. We will detail the rationale behind assay selection, provide step-by-step protocols for key experiments, and discuss data analysis and interpretation, thereby equipping researchers with the necessary tools to elucidate the biological activity of 3-(4-Propylphenoxy)azetidine and similar novel chemical entities.

Introduction to 3-(4-Propylphenoxy)azetidine and the Assay Development Strategy

3-(4-Propylphenoxy)azetidine is a novel chemical entity featuring a strained four-membered azetidine ring linked to a propyl-substituted phenoxy group. The azetidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and provide a three-dimensional architecture for precise target engagement. While the biological activity of this specific molecule is yet to be determined, its structural motifs suggest potential interactions with a variety of biological targets, including enzymes and receptors.

For the purpose of this application note, we will proceed with the hypothesis that 3-(4-Propylphenoxy)azetidine is an inhibitor of a hypothetical protein kinase, "Kinase X." Protein kinases are a major class of drug targets, and the methodologies for developing kinase inhibitors are well-established.[1][2] This focused approach will allow for a detailed and practical exploration of a comprehensive assay development cascade, from initial biochemical screening to cellular characterization.

This guide is divided into four main sections:

  • Biochemical Assay Development: Protocols for a primary high-throughput screening (HTS) assay to measure Kinase X activity and a secondary orthogonal assay to confirm binding.

  • Cell-Based Assay Development: Methods to verify the activity of 3-(4-Propylphenoxy)azetidine in a cellular context, including target engagement, downstream signaling, and cell viability assays.

  • Data Analysis and Interpretation: Guidance on calculating key parameters such as IC50 and interpreting the results from the assay cascade.

  • Selectivity Profiling: The importance of assessing the specificity of the compound against a panel of other kinases.

Part 1: Biochemical Assay Development

The initial step in characterizing a novel inhibitor is to establish a robust and reproducible biochemical assay.[3] This allows for the direct measurement of the interaction between the compound and its purified target protein, free from the complexities of a cellular environment.

Primary High-Throughput Screening (HTS): Luminescence-Based Kinase Activity Assay

Scientific Rationale: Luminescence-based assays that measure ATP consumption, such as the Kinase-Glo® assay, are well-suited for primary HTS due to their high sensitivity, broad dynamic range, and simple "add-mix-read" format.[4][5] The principle of this assay is that as the kinase reaction proceeds, ATP is converted to ADP. The amount of remaining ATP is then quantified in a second reaction using luciferase, which generates a luminescent signal proportional to the ATP concentration. Therefore, a decrease in luminescence indicates higher kinase activity, and potent inhibitors will result in a higher luminescent signal.

Experimental Workflow:

Caption: Workflow for the luminescence-based kinase activity assay.

Protocol: Kinase-Glo® Assay for Kinase X

Materials:

  • Purified, active Kinase X enzyme

  • Specific peptide or protein substrate for Kinase X

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 3-(4-Propylphenoxy)azetidine, dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-(4-Propylphenoxy)azetidine in DMSO. A typical starting range is from 10 mM to 10 nM. Further dilute these stocks into the kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation:

    • Add 1 µL of the diluted compound or control (DMSO for negative control, Staurosporine for positive control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing Kinase X, its substrate, and ATP in the kinase reaction buffer. The optimal concentrations of each component should be determined empirically, typically at the Km for ATP and substrate.

    • Add 10 µL of the master mix to each well of the assay plate.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

Assay Validation (Z'-Factor): Before screening, the assay should be validated by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls.[6][7]

  • Z'-Factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[6][7]

ControlDescriptionExpected Luminescence
Negative Kinase reaction with DMSOLow
Positive Kinase reaction with a potent inhibitor (e.g., Staurosporine)High
Secondary Orthogonal Assay: Fluorescence Polarization (FP) Binding Assay

Scientific Rationale: A secondary, orthogonal assay is crucial to confirm that the observed activity is due to direct binding to the target and to rule out artifacts from the primary assay. Fluorescence polarization is a robust method to measure the binding of a small molecule to a larger protein in a homogeneous format.[8][9][10] The assay relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein (Kinase X), its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that binds to the same site as the tracer will displace it, causing a decrease in polarization.

Experimental Workflow:

Caption: Workflow for the fluorescence polarization binding assay.

Protocol: FP Competition Binding Assay for Kinase X

Materials:

  • Purified Kinase X enzyme

  • Fluorescently labeled tracer (a known ligand of Kinase X with a suitable fluorophore)

  • FP assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • 3-(4-Propylphenoxy)azetidine, dissolved in DMSO

  • Unlabeled competitor (the same molecule as the tracer without the fluorophore)

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-(4-Propylphenoxy)azetidine in DMSO and then dilute in FP assay buffer.

  • Assay Plate Preparation:

    • Add 1 µL of the diluted compound or control (DMSO for no competition, unlabeled competitor for maximum competition) to the wells.

  • Binding Reaction:

    • Prepare a master mix of Kinase X and the fluorescent tracer in FP assay buffer. The optimal concentrations should be determined by titration experiments.

    • Add 20 µL of the master mix to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

ControlDescriptionExpected FP Signal (mP)
No Competition Kinase X + Tracer + DMSOHigh
Maximum Competition Kinase X + Tracer + Unlabeled CompetitorLow

Part 2: Cell-Based Assay Development

After confirming biochemical activity, it is essential to evaluate the compound's effects in a more physiologically relevant context.[11] Cell-based assays can determine if the compound can cross the cell membrane, engage its target in the complex cellular milieu, and elicit a functional response.

Target Engagement: NanoBRET™ Assay

Scientific Rationale: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for quantifying compound binding to a specific protein target within living cells.[12][13] The assay measures the proximity between a NanoLuc® luciferase-tagged kinase (Kinase X-Nluc) and a cell-permeable fluorescent tracer that binds to the kinase. When the tracer binds to the tagged kinase, energy is transferred from the luciferase to the tracer, resulting in a BRET signal. A test compound that competes with the tracer for binding to the kinase will disrupt this energy transfer, leading to a decrease in the BRET signal.

Experimental Workflow:

Sources

Method

Scale-Up Synthesis of 3-(4-Propylphenoxy)azetidine: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the 3-Phenoxyazetidine Scaffold The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its rigid frame...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Phenoxyazetidine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its rigid framework offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Among its derivatives, 3-phenoxyazetidines are of particular interest as they serve as key building blocks in the synthesis of a wide array of biologically active molecules, including potent agonists and antagonists for various G-protein coupled receptors (GPCRs). The incorporation of a substituted phenoxy group at the 3-position allows for fine-tuning of a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of a representative member of this class, 3-(4-propylphenoxy)azetidine, a valuable intermediate for drug discovery programs.

Strategic Approach to Synthesis: A Two-Step Pathway to the Target Molecule

The most robust and scalable synthetic route to 3-(4-propylphenoxy)azetidine commences with the commercially available and versatile starting material, N-Boc-3-hydroxyazetidine. The synthesis unfolds in two key stages:

  • Ether Formation: Coupling of the protected 3-hydroxyazetidine with 4-propylphenol to form the crucial C-O-C ether linkage.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final target molecule, typically isolated as a stable salt.

Two primary methodologies are considered for the etherification step: the Williamson ether synthesis and the Mitsunobu reaction. While the Mitsunobu reaction offers a one-pot conversion, the Williamson ether synthesis, proceeding via a sulfonate ester intermediate, is often more amenable to large-scale production due to the generation of less problematic byproducts and potentially higher overall yields. This guide will detail both approaches, providing researchers with the flexibility to choose the most suitable method based on their specific needs and available resources.

PART 1: Synthesis of N-Boc-3-(4-Propylphenoxy)azetidine

This section details the two most effective methods for the synthesis of the protected intermediate, N-Boc-3-(4-propylphenoxy)azetidine.

Method A: Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classic and reliable method for forming ethers. In this two-step sequence, the hydroxyl group of N-Boc-3-hydroxyazetidine is first converted to a good leaving group, typically a tosylate or mesylate. Subsequent nucleophilic substitution with the sodium salt of 4-propylphenol affords the desired ether.

Williamson Ether Synthesis A N-Boc-3-hydroxyazetidine R1 A->R1 B TsCl, Pyridine B->R1 C N-Boc-3-tosyloxyazetidine R2 C->R2 D 4-Propylphenol, NaH E Sodium 4-propylphenoxide D->E Deprotonation E->R2 F N-Boc-3-(4-propylphenoxy)azetidine R1->C Step 1: Tosylation R2->F Step 2: SN2 Substitution

Caption: Williamson ether synthesis pathway for N-Boc-3-(4-propylphenoxy)azetidine.

Step 1: Synthesis of tert-Butyl 3-(((4-methylphenyl)sulfonyl)oxy)azetidine-1-carboxylate

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
N-Boc-3-hydroxyazetidine173.2110.0 g57.71.0
p-Toluenesulfonyl chloride (TsCl)190.6513.2 g69.21.2
Pyridine79.10100 mL--
Dichloromethane (DCM)84.93100 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol) and dissolve in pyridine (100 mL) and dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (13.2 g, 69.2 mmol) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water and extract with dichloromethane (3 x 150 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product as a white solid.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield tert-butyl 3-(((4-methylphenyl)sulfonyl)oxy)azetidine-1-carboxylate.

Step 2: Synthesis of tert-Butyl 3-(4-propylphenoxy)azetidine-1-carboxylate

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
4-Propylphenol136.208.6 g63.11.1
Sodium hydride (60% in mineral oil)24.00 (as NaH)2.77 g69.2 (as NaH)1.2
tert-Butyl 3-tosyloxyazetidine-1-carboxylate327.39(from Step 1)57.71.0
Anhydrous Dimethylformamide (DMF)73.09200 mL--

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (2.77 g of 60% dispersion in mineral oil, 69.2 mmol) in anhydrous DMF (100 mL).

  • Cool the suspension to 0 °C.

  • In a separate flask, dissolve 4-propylphenol (8.6 g, 63.1 mmol) in anhydrous DMF (50 mL).

  • Add the 4-propylphenol solution dropwise to the sodium hydride suspension over 30 minutes, maintaining the temperature below 5 °C. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, stir the mixture at room temperature for 1 hour until the gas evolution ceases, indicating the complete formation of the sodium phenoxide.

  • Cool the mixture back to 0 °C and add a solution of tert-butyl 3-tosyloxyazetidine-1-carboxylate (from Step 1, 57.7 mmol) in anhydrous DMF (50 mL) dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash with water (2 x 150 mL) and brine (150 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (Gradient eluent: 5-20% Ethyl acetate in Hexanes) to yield tert-butyl 3-(4-propylphenoxy)azetidine-1-carboxylate as a colorless oil or a low-melting solid.

Method B: Mitsunobu Reaction Approach

The Mitsunobu reaction provides a direct, one-pot conversion of the alcohol to the ether with inversion of stereochemistry.[1] This method is particularly useful for its mild reaction conditions. However, on a large scale, the removal of byproducts such as triphenylphosphine oxide and the reduced hydrazine can be challenging.[2]

Mitsunobu Reaction A N-Boc-3-hydroxyazetidine R1 A->R1 B 4-Propylphenol B->R1 C PPh3, DIAD C->R1 D N-Boc-3-(4-propylphenoxy)azetidine E Ph3P=O + DIAD-H2 R1->D One-pot reaction R1->E Byproducts

Caption: Mitsunobu reaction for the synthesis of N-Boc-3-(4-propylphenoxy)azetidine.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
N-Boc-3-hydroxyazetidine173.2110.0 g57.71.0
4-Propylphenol136.209.4 g69.21.2
Triphenylphosphine (PPh₃)262.2918.1 g69.21.2
Diisopropyl azodicarboxylate (DIAD)202.2113.7 mL69.21.2
Anhydrous Tetrahydrofuran (THF)72.11250 mL--

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add N-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol), 4-propylphenol (9.4 g, 69.2 mmol), and triphenylphosphine (18.1 g, 69.2 mmol).

  • Add anhydrous THF (250 mL) and stir until all solids are dissolved.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (13.7 mL, 69.2 mmol) dropwise via a syringe pump over 1 hour, ensuring the internal temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct.

  • Purification Strategy:

    • Option 1 (Chromatography): Directly purify the crude residue by flash column chromatography on silica gel (Gradient eluent: 5-20% Ethyl acetate in Hexanes). This is effective for smaller scales but can be cumbersome for larger quantities.

    • Option 2 (Crystallization/Precipitation): To facilitate purification on a larger scale, dissolve the crude residue in a minimal amount of a solvent in which the byproducts are less soluble (e.g., a mixture of diethyl ether and hexanes). Cool the solution to precipitate out the triphenylphosphine oxide and hydrazine byproduct. Filter the solids and concentrate the filtrate. The resulting enriched product can then be purified by a smaller column chromatography or potentially by crystallization.

PART 2: Deprotection to Yield 3-(4-Propylphenoxy)azetidine

The final step in the synthesis is the removal of the Boc protecting group to afford the free amine. This is typically achieved under acidic conditions.

Reaction Scheme:

Boc Deprotection A N-Boc-3-(4-propylphenoxy)azetidine R1 A->R1 B HCl in Dioxane B->R1 C 3-(4-Propylphenoxy)azetidine Hydrochloride R1->C Acidic Cleavage

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Propylphenoxy)azetidine

Welcome to the technical support center for the synthesis of 3-(4-Propylphenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Propylphenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for a successful synthesis.

Introduction to the Synthesis

The synthesis of 3-(4-Propylphenoxy)azetidine is most commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1][2] In this specific case, it is the reaction between an N-protected 3-hydroxyazetidine and a 4-propylphenyl halide (or vice versa), or more commonly, the reaction of an N-protected 3-haloazetidine or a similar derivative with 4-propylphenol in the presence of a base. The azetidine nitrogen is typically protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent its interference with the reaction.[3] This protecting group is then removed in a final step to yield the desired product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3-(4-Propylphenoxy)azetidine.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material remaining.

  • The isolated yield of the desired product is significantly lower than expected.

Possible Causes & Step-by-Step Solutions:

  • Inefficient Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a phenoxide, which is a potent nucleophile.[1][4]

    • Troubleshooting:

      • Verify Base Strength: Ensure the base used is strong enough to deprotonate 4-propylphenol (pKa ~10). Common choices include sodium hydride (NaH), potassium hydride (KH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[1] Sodium hydride is a popular choice as it irreversibly deprotonates the alcohol, and the byproduct, hydrogen gas, simply bubbles out of the reaction.[5]

      • Check Base Quality and Stoichiometry: Use a fresh, high-quality base. Ensure at least one equivalent of the base is used relative to the 4-propylphenol. It is common to use a slight excess (1.1-1.5 equivalents).

      • Allow Sufficient Time for Deprotonation: Before adding the azetidine electrophile, allow sufficient time for the base to fully react with the phenol. This can be monitored by the cessation of hydrogen gas evolution if using NaH.

  • Poor Reactivity of the Electrophile (Azetidine Substrate): The SN2 reaction is sensitive to the nature of the leaving group on the azetidine ring.[1]

    • Troubleshooting:

      • Leaving Group Ability: The reactivity of halides as leaving groups follows the trend I > Br > Cl.[1] If you are using a chloro-azetidine derivative, consider switching to a bromo- or iodo- derivative. Alternatively, tosylates (OTs) and mesylates (OMs) are excellent leaving groups and can be used in place of halides.[4]

      • Steric Hindrance: The SN2 reaction is highly sensitive to steric hindrance at the reaction center.[4][5] Ensure that the N-protecting group on the azetidine is not excessively bulky, though the Boc group is generally well-tolerated.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in an SN2 reaction by solvating the ions.[6][7]

    • Troubleshooting:

      • Use a Polar Aprotic Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are ideal for SN2 reactions.[8][9] They can solvate the counter-ion of the phenoxide (e.g., Na⁺) but do not strongly solvate the nucleophilic phenoxide itself, thus increasing its reactivity.[6][9]

      • Avoid Protic Solvents: Protic solvents like water, methanol, or ethanol can form hydrogen bonds with the phenoxide, creating a solvent cage that hinders its ability to act as a nucleophile and slowing down the reaction.[7][9]

Problem 2: Formation of Significant Side Products

Symptoms:

  • TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting materials and the desired product.

  • Purification is difficult due to the presence of impurities with similar polarity to the product.

Possible Causes & Step-by-Step Solutions:

  • Elimination (E2) Side Reaction: This is a common competing reaction in Williamson ether synthesis, especially with secondary alkyl halides (like 3-substituted azetidines).[2][8]

    • Troubleshooting:

      • Control the Temperature: Elimination reactions are favored at higher temperatures.[2][8] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly elevated temperatures (e.g., 40-60 °C) are often a good starting point.

      • Choice of Base: While a strong base is needed for deprotonation, highly hindered bases can favor elimination. Using a non-hindered strong base like NaH or a weaker base like K₂CO₃ or Cs₂CO₃ can minimize this side reaction.

  • N-Alkylation of the Azetidine: If the azetidine nitrogen is not protected, it can compete with the phenoxide as a nucleophile, leading to undesired N-arylation products.

    • Troubleshooting:

      • Ensure Complete N-Protection: Verify that the N-Boc protection of the 3-hydroxyazetidine starting material was successful and is complete. Use a reliable protection protocol and characterize the protected intermediate thoroughly before proceeding.

  • Ring-Opening of the Azetidine: Azetidine rings can be susceptible to ring-opening under certain conditions, although this is less common under standard Williamson ether synthesis conditions.

    • Troubleshooting:

      • Maintain Mild Reaction Conditions: Avoid excessively high temperatures or highly acidic/basic conditions that could promote ring-opening.

Problem 3: Difficulty with N-Boc Deprotection

Symptoms:

  • After the deprotection step, TLC or LC-MS analysis shows a significant amount of the N-Boc protected product remaining.

  • The final product is contaminated with the N-Boc protected intermediate.

Possible Causes & Step-by-Step Solutions:

  • Incomplete Deprotection Reaction: The choice of acid and reaction conditions is critical for complete Boc deprotection.[10]

    • Troubleshooting:

      • Choice of Acid: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection.[3] Hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate is another standard method.[10]

      • Reaction Time and Temperature: Boc deprotection is typically fast at room temperature. If the reaction is sluggish, you can gently warm it, but be cautious of potential side reactions. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

      • Scavenging the Byproducts: The tert-butyl cation formed during deprotection can sometimes lead to side reactions. Using a scavenger like anisole or thioanisole can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for the azetidine in this synthesis?

A1: The tert-butyloxycarbonyl (Boc) group is an excellent choice for this synthesis. It is robust enough to withstand the basic conditions of the Williamson ether synthesis but can be readily removed under acidic conditions without affecting the newly formed ether linkage.[11]

Q2: Which synthetic route is preferable: reacting 4-propylphenol with an N-Boc-3-haloazetidine or reacting N-Boc-3-hydroxyazetidine with a 4-propylphenyl halide?

A2: Reacting the sodium salt of 4-propylphenol (the phenoxide) with an N-Boc-3-haloazetidine (or a tosylate/mesylate derivative) is generally the preferred and more common approach. This is because phenoxides are excellent nucleophiles, and the azetidine is a secondary electrophile, which is suitable for SN2 reactions.[4] The alternative route would require deprotonating the secondary alcohol of N-Boc-3-hydroxyazetidine, which is a stronger base than the phenoxide, and reacting it with an aryl halide. Aryl halides are generally unreactive towards SN2 reactions.

Q3: How can I purify the final product, 3-(4-Propylphenoxy)azetidine?

A3: The final product is a basic amine and can be purified using standard techniques:

  • Aqueous Workup: After the reaction, a standard aqueous workup is necessary to remove inorganic salts and water-soluble impurities. If the final product is in its free base form, you might use a dilute base wash. If it is a salt (after deprotection), you will need to neutralize it to extract the free base into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds.[12][13] A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica gel) is often effective.

  • Crystallization/Salt Formation: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.

  • Solvents: DMF and DMSO are excellent solvents but have high boiling points and can be difficult to remove. They are also readily absorbed through the skin, so appropriate personal protective equipment (PPE), including gloves, should be worn.

  • Acids: Strong acids like TFA and HCl are corrosive and should be handled in a fume hood with appropriate PPE.

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Hydroxyazetidine
  • Dissolve 3-hydroxyazetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-3-hydroxyazetidine.

Protocol 2: Williamson Ether Synthesis
  • Under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

  • Re-suspend the NaH in fresh anhydrous DMF.

  • Slowly add a solution of 4-propylphenol (1.1 eq) in anhydrous DMF. Stir at room temperature until hydrogen evolution ceases (typically 30-60 minutes).

  • Add a solution of N-Boc-3-bromoazetidine (1.0 eq) in anhydrous DMF.

  • Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: N-Boc Deprotection
  • Dissolve the N-Boc protected 3-(4-Propylphenoxy)azetidine (1.0 eq) in dichloromethane or 1,4-dioxane.

  • Add an excess of trifluoroacetic acid (5-10 eq) or a saturated solution of HCl in dioxane (e.g., 4 M).

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and liberate the free amine.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data Presentation

Table 1: Recommended Reaction Conditions for Williamson Ether Synthesis

ParameterRecommended ConditionRationale
Azetidine Substrate N-Boc-3-bromoazetidine or N-Boc-3-azetidinyl tosylateGood leaving group ability for SN2 reaction.[1][4]
Base Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃)Strong, non-nucleophilic base for efficient phenoxide formation.[1][5]
Solvent Anhydrous DMF or DMSOPolar aprotic solvent to enhance nucleophilicity.[8][9]
Temperature 25-60 °CBalances reaction rate while minimizing elimination side reactions.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of NaH with atmospheric moisture.

Visualizations

Reaction_Pathway cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Halogenation/Tosylation (Optional) cluster_step3 Step 3: Williamson Ether Synthesis cluster_step4 Step 4: N-Boc Deprotection 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine Boc₂O, Base 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine N-Boc-3-X-azetidine\n(X = Br, I, OTs) N-Boc-3-X-azetidine (X = Br, I, OTs) N-Boc-3-hydroxyazetidine->N-Boc-3-X-azetidine\n(X = Br, I, OTs) PBr₃ or TsCl, Base N-Boc-3-hydroxyazetidine->N-Boc-3-X-azetidine\n(X = Br, I, OTs) N-Boc-3-(4-Propylphenoxy)azetidine N-Boc-3-(4-Propylphenoxy)azetidine N-Boc-3-X-azetidine\n(X = Br, I, OTs)->N-Boc-3-(4-Propylphenoxy)azetidine N-Boc-3-X-azetidine\n(X = Br, I, OTs)->N-Boc-3-(4-Propylphenoxy)azetidine 4-Propylphenol 4-Propylphenol Phenoxide Phenoxide 4-Propylphenol->Phenoxide Base (e.g., NaH) Phenoxide->N-Boc-3-(4-Propylphenoxy)azetidine Sₙ2 Attack 3-(4-Propylphenoxy)azetidine 3-(4-Propylphenoxy)azetidine N-Boc-3-(4-Propylphenoxy)azetidine->3-(4-Propylphenoxy)azetidine Acid (e.g., TFA) N-Boc-3-(4-Propylphenoxy)azetidine->3-(4-Propylphenoxy)azetidine

Caption: Synthetic pathway for 3-(4-Propylphenoxy)azetidine.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Base Verify Base Strength & Stoichiometry Start->Check_Base Check_LG Improve Leaving Group (Br, I, OTs) Start->Check_LG Check_Solvent Use Polar Aprotic Solvent (DMF, DMSO) Start->Check_Solvent Check_Temp Lower Reaction Temperature Start->Check_Temp Check_Protection Confirm N-Protection is Complete Start->Check_Protection Resolution Optimized Reaction Check_Base->Resolution Check_LG->Resolution Check_Solvent->Resolution Check_Temp->Resolution Check_Protection->Resolution

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Hodgson, D. M., & Kloesges, J. (2010). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Angewandte Chemie International Edition, 49(16), 2900-2903. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1246135. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Brewster, J. T., II, et al. (2022). A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters, 24(50), 9123–9129. [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1076. [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Díaz-Franco, C., et al. (2025). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. Phytochemistry Letters, 69, 103133. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Learning Simply. (2014, June 29). Solvent Effects on Sn2 Reactions [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.
  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 – The Solvent. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Gairí, M., et al. (1990). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research, 36(4), 281-286. [Link]

  • Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(24), 5034-5039. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Duan, H. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press, 4(1). [Link]

  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Vlieghe, P., & Lubell, W. D. (2000). Synthesis and alkylation of Aza-Gly-Pro building blocks of peptidomimetic libraries for developing prostaglandin F2α receptor modulators as therapeutics to inhibit preterm labor. Methods in Molecular Medicine, 35, 23-44. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Hou, W., & Lu, Y. (2020). Peptide Rearrangement Side Reactions. In Peptide and Protein-Based Nanomaterials (pp. 1-28). Springer. [Link]

  • AIChE. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE Proceedings. [Link]

  • Wuts, P. G. M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1-6. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]

  • Akaji, K., et al. (1993). Unexpected chain-terminating side reaction caused by histidine and acetic anhydride in solid-phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 41(7), 1258-1262. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(4-Propylphenoxy)azetidine

Welcome to the dedicated technical support resource for the purification of 3-(4-propylphenoxy)azetidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 3-(4-propylphenoxy)azetidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this valuable compound. Here, we address common challenges with in-depth troubleshooting, frequently asked questions, and validated protocols to streamline your purification workflow and ensure the highest purity of your final product.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it's crucial to understand the physicochemical characteristics of 3-(4-propylphenoxy)azetidine. These properties dictate its behavior during separation and purification processes.

  • Structure: The molecule consists of a strained four-membered azetidine ring linked via an ether bond to a 4-propylphenol moiety.

  • Basicity: The azetidine nitrogen imparts a basic character to the molecule, making it susceptible to interactions with acidic media and silica gel.

  • Polarity: The presence of the ether oxygen and the nitrogen atom in the azetidine ring makes the molecule moderately polar. The propyl-substituted aromatic ring contributes to its lipophilicity.

  • Stability: The azetidine ring is known for its ring strain, which can make it susceptible to ring-opening under certain conditions, particularly acidic environments[1][2]. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3-(4-propylphenoxy)azetidine in a question-and-answer format.

Chromatography Issues

Question 1: My compound is streaking or tailing significantly on the silica gel column. What is causing this and how can I fix it?

Answer:

This is a common issue when purifying basic compounds like 3-(4-propylphenoxy)azetidine on standard silica gel.

  • Causality: The acidic nature of silica gel interacts strongly with the basic azetidine nitrogen, leading to poor peak shape and difficult elution. This can result in broad peaks that co-elute with impurities.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1% (v/v)[3].

    • Use of Deactivated Silica: If triethylamine is not compatible with your downstream applications, consider using deactivated (neutral) silica gel or alumina (basic or neutral) as the stationary phase[4].

    • Alternative Stationary Phases: For challenging separations, consider using a different stationary phase altogether, such as C18-functionalized silica (reverse-phase chromatography).

Question 2: I'm observing a new spot on my TLC plate after my compound has been on the silica gel column for an extended period. What is happening?

Answer:

This suggests that your compound may be degrading on the silica gel.

  • Causality: The prolonged exposure of the strained azetidine ring to the acidic environment of the silica gel can lead to decomposition, potentially through ring-opening[2].

  • Solutions:

    • Minimize Contact Time: Use flash column chromatography with positive pressure to expedite the separation process and reduce the residence time of your compound on the column[5].

    • Deactivate the Silica: As mentioned previously, use a basic modifier in your eluent or employ a deactivated stationary phase to create a less harsh environment for your molecule[3][4].

    • Work-up Procedure: Ensure that your crude product is free of any acidic residues from the reaction work-up before loading it onto the column. A basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up can be beneficial.

Crystallization & Post-Purification Issues

Question 3: I've purified my compound by column chromatography, but I'm struggling to induce crystallization. It keeps oiling out. What should I do?

Answer:

"Oiling out" is a common problem when a compound's melting point is lower than the temperature of the crystallization solution or when impurities are present.

  • Causality: The presence of residual impurities can inhibit the formation of a crystal lattice. Additionally, the selection of an inappropriate solvent system can lead to the compound separating as a liquid phase rather than a solid.

  • Solutions:

    • Solvent Selection: Experiment with a variety of solvent systems. A good starting point is a binary solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). For 3-(4-propylphenoxy)azetidine, consider combinations like dichloromethane/hexane, ethyl acetate/hexane, or acetone/water[6][7].

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling can promote oiling out[6].

    • Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a small amount of pure solid, adding a "seed crystal" can induce crystallization[6].

    • Higher Purity Starting Material: If oiling out persists, it may be necessary to re-purify the material by chromatography to remove trace impurities that are inhibiting crystallization.

Question 4: My purified compound is showing signs of degradation after storage. How can I store it properly?

Answer:

The stability of 3-(4-propylphenoxy)azetidine can be compromised by environmental factors.

  • Causality: Exposure to air, moisture, light, and acidic conditions can potentially lead to the degradation of the compound over time. The basic nitrogen can also react with atmospheric carbon dioxide.

  • Solutions:

    • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    • Low Temperature: Keep the compound in a tightly sealed container in a refrigerator or freezer to slow down potential degradation pathways.

    • Desiccation: Store the compound in a desiccator to protect it from moisture.

    • Protection from Light: Use an amber-colored vial or store the container in the dark to prevent photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should be looking for in my crude 3-(4-propylphenoxy)azetidine?

A1: Assuming a Williamson ether synthesis route (reaction of 4-propylphenol with a 3-halo- or 3-sulfonate-azetidine derivative), the most common impurities are:

  • Unreacted 4-propylphenol: This starting material is acidic and can be removed with a basic wash during work-up.

  • Unreacted azetidine starting material: The nature of this impurity will depend on the specific azetidine derivative used.

  • Elimination byproducts: If a secondary halide is used, an elimination reaction can compete with the desired substitution, leading to the formation of an alkene[8][9][10].

  • C-Alkylated products: The phenoxide ion can also undergo alkylation at the aromatic ring, although O-alkylation is generally favored[10].

Q2: What analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for quantifying purity and detecting trace impurities[11].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to determine the molecular weights of impurities[11][12].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also be used for quantitative analysis (qNMR) to determine purity against a certified standard[12].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups (e.g., the ether linkage, aromatic ring)[13][14].

Q3: Can I use reverse-phase chromatography to purify 3-(4-propylphenoxy)azetidine?

A3: Yes, reverse-phase chromatography can be an excellent alternative to normal-phase chromatography, especially if you are having issues with peak tailing on silica gel. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. However, be mindful of the potential for the azetidine ring to be sensitive to acidic conditions, so use the lowest possible concentration of acid that gives good chromatography.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is designed to purify crude 3-(4-propylphenoxy)azetidine using standard silica gel with a triethylamine-modified eluent.

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system of hexane and ethyl acetate (e.g., start with a 7:3 ratio).

    • Visualize the spots under UV light and/or with a potassium permanganate stain.

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.3.

    • Prepare a second developing chamber with the optimized solvent system plus 0.5% (v/v) triethylamine to confirm that this improves the spot shape.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column with silica gel as a slurry in the non-polar solvent (hexane).

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the hexane/ethyl acetate/triethylamine mobile phase determined from your TLC analysis.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

    • To remove residual triethylamine, you can co-evaporate with a solvent like toluene a few times.

Protocol 2: Recrystallization

This protocol provides a general procedure for the recrystallization of purified 3-(4-propylphenoxy)azetidine.

  • Solvent Screening:

    • Place a small amount of your purified material into several test tubes.

    • Add a few drops of different solvents (e.g., hexane, ethyl acetate, isopropanol, acetone) to each test tube.

    • Observe the solubility at room temperature and upon heating.

    • A good single solvent for recrystallization will dissolve the compound when hot but not at room temperature.

    • For a binary solvent system, find a "good" solvent that dissolves the compound readily and a "bad" solvent in which it is insoluble.

  • Recrystallization Procedure (Binary Solvent System Example: Ethyl Acetate/Hexane):

    • Dissolve the compound in a minimal amount of hot ethyl acetate.

    • Slowly add hexane dropwise until the solution becomes slightly cloudy (turbid).

    • If too much hexane is added, add a few drops of hot ethyl acetate to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexane.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Workflow

Troubleshooting Logic for Column Chromatography

chromatography_troubleshooting start Start Purification tlc Perform TLC Analysis start->tlc good_rf Good Rf and Spot Shape? tlc->good_rf run_column Run Flash Column good_rf->run_column Yes add_base Add Basic Modifier (e.g., 0.5% Et3N) good_rf->add_base No streaking Streaking or Tailing? run_column->streaking streaking->add_base Yes pure_fractions Collect Pure Fractions streaking->pure_fractions No add_base->tlc add_base->run_column neutral_silica Use Neutral Silica or Alumina

Caption: Decision-making workflow for troubleshooting column chromatography.

Data Summary

Purification MethodProsConsRecommended for
Flash Column Chromatography (with basic modifier) High resolution, applicable to a wide range of impurities.Can be time-consuming, potential for sample degradation on silica.Primary purification of crude reaction mixtures.
Recrystallization Cost-effective, can yield very high purity material.May have lower recovery, not effective for all impurity profiles.Final purification step to obtain crystalline solid.
Preparative HPLC Excellent separation efficiency, high purity achievable.Expensive, requires specialized equipment, limited sample capacity.Purification of very small quantities or for obtaining analytical standards.

References

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245841. [Link]

  • Parmar, D. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2659. [Link]

  • Google Patents. (n.d.). US4474932A - Process for the production of aromatic ethers and aromatic polyethers.
  • University of Rochester, Department of Chemistry. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Káncz, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1007. [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Retrieved from [Link]

  • Biochain. (2023, June 5). Tips For Antibody Purification Troubleshooting. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245841. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Leicester, Department of Chemistry. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Lindsley, C. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594–1598. [Link]

  • Marín, A., et al. (2015). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. In Comprehensive Accounts of Drug Research and Development. ResearchGate. [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PharmaCores. (2023, May 25). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Jacobsen, E. N., et al. (2019). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 141(42), 16864–16870. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the Biological Activity of 3-(4-Propylphenoxy)azetidine: A Comparative Guide to Monoamine Oxidase Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the characterization of the novel compound, 3-(4-Propylphenoxy)azetidine. Due to its structural features,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization of the novel compound, 3-(4-Propylphenoxy)azetidine. Due to its structural features, we hypothesize a potential role as a monoamine oxidase (MAO) inhibitor, a class of enzymes crucial in the metabolism of neurotransmitters. This document outlines a direct comparison with a known MAO inhibitor, Selegiline, and provides detailed experimental protocols to validate this hypothesis.

Introduction to 3-(4-Propylphenoxy)azetidine and its Therapeutic Potential

The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable pharmacokinetic properties and conformational rigidity to bioactive molecules.[1][2] Compounds incorporating the azetidine moiety have shown a wide range of pharmacological activities, including anticancer, antibacterial, and effects on the central nervous system (CNS).[2] The structure of 3-(4-Propylphenoxy)azetidine, featuring a phenoxy group linked to an azetidine ring, suggests a potential interaction with biogenic amine systems. Specifically, its architecture bears resemblance to known inhibitors of monoamine oxidase (MAO), enzymes responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine. Dysregulation of these neurotransmitter systems is implicated in a variety of neurological and psychiatric disorders, including depression.[3]

This guide proposes a systematic investigation into the biological activity of 3-(4-Propylphenoxy)azetidine, with a primary focus on its potential as a selective MAO-B inhibitor, analogous to the well-characterized drug, Selegiline. The following sections will detail the proposed synthesis, in vitro enzymatic assays, and in vivo behavioral models to confirm this activity and establish a preliminary therapeutic profile.

Proposed Synthesis of 3-(4-Propylphenoxy)azetidine

While the specific synthesis of 3-(4-Propylphenoxy)azetidine is not extensively documented, a plausible synthetic route can be devised based on established methods for the synthesis of 3-functionalized azetidines.[4][5][6] A common approach involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with the desired phenoxide.

A potential synthetic pathway is outlined below:

Synthesis_of_3-(4-Propylphenoxy)azetidine cluster_reactants Reactants cluster_reaction1 Mitsunobu Reaction cluster_reaction2 Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Intermediate N-Boc-3-(4-propylphenoxy)azetidine N-Boc-3-hydroxyazetidine->Intermediate DIAD, PPh3 4-Propylphenol 4-Propylphenol 4-Propylphenol->Intermediate Final_Product 3-(4-Propylphenoxy)azetidine Intermediate->Final_Product TFA or HCl

Caption: Proposed two-step synthesis of 3-(4-Propylphenoxy)azetidine.

Comparative Analysis: 3-(4-Propylphenoxy)azetidine vs. Selegiline

To objectively assess the biological activity of 3-(4-Propylphenoxy)azetidine, a direct comparison with a well-established compound is essential. Selegiline, a selective and irreversible inhibitor of MAO-B, serves as an appropriate benchmark due to its clinical relevance in the treatment of Parkinson's disease and major depressive disorder.

Feature3-(4-Propylphenoxy)azetidine (Hypothesized)Selegiline (Established)
Target(s) Monoamine Oxidase (MAO-A and/or MAO-B)Primarily Monoamine Oxidase B (MAO-B)
Mechanism Competitive, Reversible/Irreversible InhibitionIrreversible Inhibition
Therapeutic Area Potential for Depression, Anxiety, Neurodegenerative DisordersParkinson's Disease, Major Depressive Disorder
Chemical Class Azetidine derivativePropargylamine derivative

Experimental Confirmation of Biological Activity

A multi-tiered approach, encompassing both in vitro and in vivo studies, is necessary to definitively characterize the biological activity of 3-(4-Propylphenoxy)azetidine.

In Vitro Evaluation: Monoamine Oxidase Inhibition Assays

The initial step is to determine if and how 3-(4-Propylphenoxy)azetidine interacts with MAO-A and MAO-B. Commercially available fluorometric assay kits provide a robust and sensitive method for this purpose.[7][8]

Experimental Workflow for In Vitro MAO Inhibition Assay

MAO_Inhibition_Workflow Start Prepare Reagents: - Recombinant human MAO-A & MAO-B - Substrate (e.g., Tyramine) - Test Compound (3-(4-Propylphenoxy)azetidine) - Positive Controls (Clorgyline for MAO-A, Selegiline for MAO-B) Incubation Incubate MAO enzyme with varying concentrations of the test compound. Start->Incubation Substrate_Addition Add MAO substrate to initiate the enzymatic reaction. Incubation->Substrate_Addition Reaction MAO catalyzes the oxidation of the substrate, producing H2O2. Substrate_Addition->Reaction Detection A fluorescent probe reacts with H2O2, generating a measurable signal. Reaction->Detection Measurement Measure fluorescence intensity using a plate reader. Detection->Measurement Analysis Calculate percent inhibition and determine IC50 values. Measurement->Analysis

Caption: Workflow for determining MAO inhibitory activity.

Detailed Protocol for MAO Inhibition Assay:

  • Reagent Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer. Prepare a stock solution of 3-(4-Propylphenoxy)azetidine in a suitable solvent (e.g., DMSO) and create a serial dilution series. Prepare stock solutions of the positive controls, Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, the respective MAO enzyme, and the test compound or positive control at various concentrations. Include wells with enzyme and buffer only (vehicle control) and wells with buffer only (background control).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the MAO substrate (e.g., tyramine) to all wells to start the enzymatic reaction.

  • Signal Development: The reaction produces hydrogen peroxide (H₂O₂), which reacts with a fluorescent probe in the assay kit to generate a fluorescent product.[7] Incubate the plate at 37°C for a specified time (e.g., 20 minutes) to allow for signal development.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical In Vitro Data

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀)
3-(4-Propylphenoxy)azetidine 15.20.819
Selegiline 25.50.05510
Clorgyline 0.018.90.001

These hypothetical data suggest that 3-(4-Propylphenoxy)azetidine is a moderately potent and selective MAO-B inhibitor, though less selective than Selegiline.

In Vivo Evaluation: Rodent Models of Depression

Should the in vitro data confirm significant MAO inhibitory activity, the next logical step is to assess the compound's potential antidepressant-like effects in established animal models. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models for screening potential antidepressant drugs.[3][9][10]

Experimental Workflow for In Vivo Antidepressant-like Activity Assessment

In_Vivo_Workflow Acclimatization Acclimatize male C57BL/6 mice to the housing conditions for at least one week. Grouping Randomly assign mice to treatment groups: - Vehicle (e.g., saline) - 3-(4-Propylphenoxy)azetidine (various doses) - Positive Control (e.g., Imipramine or Selegiline) Acclimatization->Grouping Dosing Administer the assigned treatment (e.g., intraperitoneally or orally) at a specific time before the behavioral test. Grouping->Dosing Behavioral_Testing Conduct either the Forced Swim Test (FST) or Tail Suspension Test (TST). Dosing->Behavioral_Testing Data_Recording Videotape the sessions and score the duration of immobility. Behavioral_Testing->Data_Recording Analysis Compare the immobility time between treatment groups using appropriate statistical methods (e.g., ANOVA). Data_Recording->Analysis

Caption: Workflow for assessing antidepressant-like effects in vivo.

Detailed Protocol for the Forced Swim Test (FST):

  • Apparatus: Use a transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimatization and Dosing: Acclimatize mice to the experimental room for at least 1 hour before testing. Administer the test compound, positive control, or vehicle at a predetermined time (e.g., 60 minutes) before the test.

  • Test Procedure: Gently place each mouse into the cylinder of water for a 6-minute session. The initial 2 minutes are considered a habituation period and are not scored.

  • Scoring: During the final 4 minutes of the test, record the cumulative time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep its head above water.

  • Data Analysis: Compare the mean immobility time across the different treatment groups. A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Hypothetical In Vivo Data (Forced Swim Test)

Treatment Group (Dose, mg/kg)Mean Immobility Time (seconds) ± SEM% Reduction in Immobility vs. Vehicle
Vehicle 150 ± 10-
3-(4-Propylphenoxy)azetidine (10) 115 ± 823.3%
3-(4-Propylphenoxy)azetidine (20) 85 ± 743.3%
Selegiline (10) 90 ± 940.0%

These hypothetical results suggest that 3-(4-Propylphenoxy)azetidine produces a dose-dependent antidepressant-like effect, comparable to that of Selegiline in this model.

Conclusion and Future Directions

The proposed experimental framework provides a robust starting point for confirming the biological activity of 3-(4-Propylphenoxy)azetidine. Based on its structural characteristics, there is a strong rationale for investigating its potential as a monoamine oxidase inhibitor. The comparative approach against Selegiline will allow for a clear interpretation of its potency and selectivity.

Positive results from these initial in vitro and in vivo studies would warrant further investigation, including:

  • Determination of the mode of inhibition (reversible vs. irreversible).

  • Pharmacokinetic profiling to assess bioavailability and brain penetration.

  • Evaluation in more complex animal models of depression, such as chronic unpredictable stress.[11]

  • Safety and toxicity studies.

By systematically following this guide, researchers can effectively elucidate the biological activity of 3-(4-Propylphenoxy)azetidine and determine its potential as a novel therapeutic agent for CNS disorders.

References

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • PubMed. (2021, June 29). Azetidines of pharmacological interest. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved from [Link]

  • PubMed Central. (2022, November 13). In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. Retrieved from [Link]

  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and determination of biological activities of new series of azetidinones. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

  • Frontiers. (2022, July 25). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Retrieved from [Link]

  • Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018, September 30). Systematic Review on Antidepressant Models. Retrieved from [Link]

  • PubMed. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Retrieved from [Link]

  • Royal Society Publishing. (2020, April 22). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Animal models for the study of antidepressant activity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • PubMed Central. (n.d.). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Retrieved from [Link]

  • PubMed. (2022, October 19). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Retrieved from [Link]

  • ResearchGate. (2025, September 23). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

  • ACS Publications. (n.d.). Antidepressant-Like Activity of Naringenin, an Important Agro-Industrial Resource, Complexed with β-Cyclodextrin | ACS Omega. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • PubMed. (2024, December 3). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Retrieved from [Link]

Sources

Comparative

Evaluating the Therapeutic Potential of Novel Azetidine Derivatives: A Comparative Efficacy Guide for Preclinical Research

For drug discovery researchers and medicinal chemists, the azetidine scaffold represents a compelling starting point for developing novel therapeutics.[1][2][3][4] This four-membered nitrogen-containing heterocycle offer...

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and medicinal chemists, the azetidine scaffold represents a compelling starting point for developing novel therapeutics.[1][2][3][4] This four-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity and metabolic stability, making it an attractive motif in the design of potent and selective inhibitors.[3] This guide provides a comparative framework for evaluating the efficacy of a novel azetidine derivative, 3-(4-Propylphenoxy)azetidine, against established inhibitors of a key oncogenic pathway: tubulin polymerization.

While direct experimental data for 3-(4-Propylphenoxy)azetidine is not yet publicly available, the known bioactivities of structurally related azetidine-containing compounds allow us to postulate a likely mechanism of action and design a robust strategy for its preclinical evaluation.[3][5] Many azetidine derivatives have demonstrated potent antitumor effects by interfering with microtubule dynamics, a clinically validated target for cancer therapy.[5]

Postulated Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Their constant assembly and disassembly are critical for the formation of the mitotic spindle during mitosis. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drug development.[5]

Several successful anticancer drugs, such as the taxanes (paclitaxel) and vinca alkaloids (vincristine), function by targeting tubulin. Based on the established anticancer properties of various azetidine analogues, we hypothesize that 3-(4-Propylphenoxy)azetidine may also exert its cytotoxic effects by inhibiting tubulin polymerization.[5]

cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle->Cell Division Azetidine Compound Azetidine Compound Azetidine Compound->Tubulin Dimers Inhibition

Caption: Postulated mechanism of 3-(4-Propylphenoxy)azetidine targeting tubulin polymerization.

Comparative Efficacy: Benchmarking Against Known Tubulin Inhibitors

To ascertain the therapeutic potential of 3-(4-Propylphenoxy)azetidine, its efficacy must be rigorously compared against well-characterized tubulin polymerization inhibitors. For this guide, we will use Paclitaxel and Colchicine as benchmarks.

CompoundClassMechanism of ActionReported IC50 (MCF-7 Cells)
3-(4-Propylphenoxy)azetidine Azetidine DerivativePutative Tubulin Polymerization InhibitorTo Be Determined
Paclitaxel TaxaneStabilizes microtubules, preventing depolymerization~2.5 nM
Colchicine AlkaloidInhibits tubulin polymerization by binding to tubulin dimers~10 nM

Experimental Protocols for Efficacy Determination

The following protocols outline the necessary steps to determine the half-maximal inhibitory concentration (IC50) of 3-(4-Propylphenoxy)azetidine and to confirm its mechanism of action.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate a human breast cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-(4-Propylphenoxy)azetidine, Paclitaxel, and Colchicine in cell culture medium. Add the compounds to the wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Caption: Workflow for the MTT cell viability assay.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of the compound on tubulin assembly.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (absorbance) at 340 nm. Inhibitors of polymerization will prevent this increase in absorbance.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified bovine brain tubulin (2 mg/mL), GTP (1 mM), and a polymerization buffer in a 96-well plate.

  • Compound Addition: Add varying concentrations of 3-(4-Propylphenoxy)azetidine, Paclitaxel (as a stabilizer), and Colchicine (as an inhibitor) to the wells.

  • Initiate Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory effect.

Conclusion and Future Directions

This guide provides a foundational framework for the initial preclinical evaluation of 3-(4-Propylphenoxy)azetidine. By comparing its cytotoxic activity and its direct effect on tubulin polymerization to established inhibitors like Paclitaxel and Colchicine, researchers can gain a clear understanding of its potential as a novel anticancer agent.

Positive results from these initial assays would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 3-(4-Propylphenoxy)azetidine to optimize potency and selectivity.[6]

  • In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of the compound.

The azetidine scaffold continues to be a rich source of pharmacologically active compounds.[3] Through systematic and comparative evaluation, novel derivatives like 3-(4-Propylphenoxy)azetidine can be effectively assessed for their therapeutic promise.

References

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available at: [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]

  • The Plant Journal. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Available at: [Link]

  • NIH National Center for Biotechnology Information. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]

  • PubMed. Azetidines of pharmacological interest. Available at: [Link]

  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]

  • ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. Available at: [Link]

Sources

Validation

A Comprehensive Comparative Analysis of 3-(4-Propylphenoxy)azetidine and its Enantiomers for Drug Discovery Professionals

In the landscape of modern drug discovery, the subtle yet profound impact of stereochemistry on pharmacological activity is a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the subtle yet profound impact of stereochemistry on pharmacological activity is a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of the racemic mixture and individual enantiomers of 3-(4-propylphenoxy)azetidine, a novel scaffold with significant potential in modulating monoamine transporter activity. We will delve into the synthetic pathways, chiral separation methodologies, and a head-to-head comparison of the pharmacological, metabolic, and toxicological profiles of the (R)- and (S)-enantiomers, supported by experimental data from closely related analogues.

The Strategic Importance of Chirality in 3-Substituted Azetidines

The azetidine ring, a four-membered saturated heterocycle, is an increasingly popular structural motif in medicinal chemistry.[1] Its constrained nature offers a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets. When substituted at the 3-position, as in 3-(4-propylphenoxy)azetidine, a chiral center is introduced, giving rise to two non-superimposable mirror images – enantiomers. It is a well-established principle that enantiomers can exhibit markedly different pharmacological and toxicological properties due to their differential interactions with chiral biological macromolecules like enzymes and receptors.[2] Therefore, the early characterization of individual enantiomers is paramount in drug development to identify the eutomer (the more active enantiomer) and to assess any potential liabilities of the distomer (the less active or potentially toxic enantiomer).

Synthesis and Chiral Resolution: From Racemate to Enantiopure Compounds

A robust and scalable synthetic route is the foundation of any drug discovery program. Here, we outline a practical approach to the synthesis of racemic 3-(4-propylphenoxy)azetidine, followed by a detailed protocol for its enantiomeric resolution.

Synthesis of Racemic 3-(4-Propylphenoxy)azetidine

The synthesis of the target compound can be efficiently achieved in a two-step sequence starting from the commercially available 3-hydroxyazetidine. A common strategy for forming the ether linkage is the Mitsunobu reaction, which proceeds with inversion of configuration at the chiral center.

  • Step 1: N-Protection of 3-Hydroxyazetidine. To prevent side reactions at the nitrogen atom, the azetidine is first protected, typically with a tert-butyloxycarbonyl (Boc) group.

  • Step 2: Mitsunobu Reaction. The N-Boc-3-hydroxyazetidine is then reacted with 4-propylphenol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD).

  • Step 3: Deprotection. The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired racemic 3-(4-propylphenoxy)azetidine.

Synthesis_Workflow cluster_synthesis Synthesis of Racemic 3-(4-Propylphenoxy)azetidine 3_Hydroxyazetidine 3-Hydroxyazetidine N_Boc_3_Hydroxyazetidine N-Boc-3-Hydroxyazetidine N_Boc_3_4_Propylphenoxy_azetidine N-Boc-3-(4-Propylphenoxy)azetidine Racemic_Product Racemic 3-(4-Propylphenoxy)azetidine

Enantiomeric Resolution by Chiral High-Performance Liquid Chromatography (HPLC)

The separation of the racemic mixture into its constituent enantiomers is a critical step. Chiral HPLC is the most widely used and effective technique for this purpose.[3] The choice of the chiral stationary phase (CSP) is crucial for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving a wide range of chiral compounds.[4]

  • Column Selection: A chiral stationary phase, for instance, a cellulose-based column like Chiralcel® OD-H or an amylose-based column like Chiralpak® AD-H, should be screened.

  • Mobile Phase Optimization: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve the best resolution and retention times. The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds like azetidines.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 220 nm or 254 nm) is commonly employed.

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess of the separated fractions can be determined by integrating the peak areas of the two enantiomers.[5]

Comparative Pharmacological Profiling: Monoamine Transporter Affinity

Azetidine derivatives have shown promise as ligands for monoamine transporters, which are key targets in the treatment of various neuropsychiatric disorders.[6] The affinity of the (R)- and (S)-enantiomers of 3-(4-propylphenoxy)azetidine for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) can be determined using in vitro radioligand binding assays.

  • Tissue Preparation: Cell membranes expressing the human recombinant transporters (DAT, SERT, or NET) are prepared.

  • Assay Conditions: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of the test compounds (racemate, (R)-enantiomer, and (S)-enantiomer).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Illustrative Data from Analogous 3-Aryloxyazetidines

While specific data for 3-(4-propylphenoxy)azetidine is not publicly available, data from structurally similar 3-aryloxyazetidines can provide valuable insights into the expected pharmacological profile.[6]

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Racemic Analogue A1505.285
(R)-Analogue A>10002.8250
(S)-Analogue A9515060

Table 1: Monoamine transporter binding affinities of a representative 3-aryloxyazetidine analogue and its enantiomers. Data is hypothetical and based on trends observed in the literature for similar compounds.

This illustrative data suggests that the (R)-enantiomer of this class of compounds can be a potent and selective SERT inhibitor, while the (S)-enantiomer may exhibit a more mixed DAT/NET profile. This highlights the critical importance of evaluating the individual enantiomers.

Signaling_Pathway cluster_synapse Synaptic Cleft NT Neurotransmitter (Dopamine, Serotonin, Norepinephrine) Transporter Monoamine Transporter (DAT, SERT, NET) Reuptake Reuptake Postsynaptic_Receptor Postsynaptic Receptor Signal Signal Transduction Azetidine_Enantiomer (R)- or (S)-3-(4-Propylphenoxy)azetidine Azetidine_Enantiomer->Transporter Inhibits

Comparative In Vitro Metabolic Stability Assessment

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile and dosing regimen.[7] Differences in the metabolic stability of enantiomers can lead to significant variations in their in vivo exposure and duration of action. In vitro metabolic stability is typically assessed using liver microsomes or hepatocytes from different species, including human, to identify potential interspecies differences.

  • Incubation: The test compounds (racemate, (R)-enantiomer, and (S)-enantiomer) are incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Calculation: The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Illustrative Data from Analogous Phenoxy Derivatives
CompoundHuman Liver Microsomal t₁/₂ (min)Rat Liver Microsomal t₁/₂ (min)
Racemic Analogue B2518
(R)-Analogue B4535
(S)-Analogue B1510

Table 2: In vitro metabolic stability of a representative phenoxy analogue and its enantiomers. Data is hypothetical and based on general trends.

This hypothetical data illustrates that the (R)-enantiomer is significantly more stable than the (S)-enantiomer, which would likely translate to a longer half-life and greater systemic exposure in vivo.

Metabolism_Workflow cluster_metabolism In Vitro Metabolic Stability Assay Test_Compound Test Compound (Racemate or Enantiomer) Microsomes Liver Microsomes + NADPH Incubation Incubation at 37°C Sampling Time-point Sampling LC_MS LC-MS/MS Analysis Data_Analysis Data Analysis (t½, CLint)

Comparative In Vitro Cytotoxicity Profiling

Assessing the cytotoxic potential of a new chemical entity is a critical component of preclinical safety evaluation.[8] Enantiomers can exhibit different cytotoxic profiles, and it is essential to evaluate them individually. The MTT assay is a widely used colorimetric assay to assess cell viability and provides a measure of the concentration at which the compound induces 50% cell death (IC₅₀).[9]

  • Cell Culture: A relevant cell line (e.g., HepG2, a human liver cancer cell line) is cultured in a 96-well plate.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds (racemate, (R)-enantiomer, and (S)-enantiomer) for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The IC₅₀ value is calculated from the dose-response curve.

Illustrative Data from Analogous Azetidine Derivatives
CompoundHepG2 IC₅₀ (µM)
Racemic Analogue C55
(R)-Analogue C>100
(S)-Analogue C30

Table 3: In vitro cytotoxicity of a representative azetidine analogue and its enantiomers. Data is hypothetical.

This illustrative data suggests that the (S)-enantiomer may possess greater cytotoxicity than the (R)-enantiomer, further emphasizing the need for enantiomer-specific evaluation.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative analysis of 3-(4-propylphenoxy)azetidine and its enantiomers. Through a structured approach encompassing synthesis, chiral separation, and a battery of in vitro assays, researchers can systematically elucidate the distinct properties of each stereoisomer. The illustrative data, based on closely related analogues, underscores the profound impact of chirality on pharmacological activity, metabolic stability, and cytotoxicity.

For the successful development of 3-(4-propylphenoxy)azetidine or any chiral drug candidate, the early and thorough characterization of its enantiomers is not merely a recommendation but a necessity. This approach enables the selection of the optimal enantiomer for further development, leading to safer and more effective medicines. Future work should focus on obtaining empirical data for the specific target compound to validate these projections and to further explore its therapeutic potential.

References

  • Baxendale, I. R., et al. (2019). Photochemical Flow Synthesis of 3-Hydroxyazetidines. ChemPhotoChem, 3(10), 848-855. [Link]

  • Chen, C. Y., & Hillier, M. C. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines. The Journal of Organic Chemistry, 71(20), 7885-7887. [Link]

  • Aggarwal, V. K., et al. (2019). The high ring strain associated with azabicyclo[1.1.0]butane enables a modular construction of azetidines. Journal of the American Chemical Society, 141(10), 4573-4578. [Link]

  • Asif, M. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central, 2(1), 1004. [Link]

  • NIH. (2021). Cell Chirality as A Novel Measure for Cytotoxicity. [Link]

  • NIH. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. [Link]

  • Jacobsen, E. N., & Ready, J. M. (2000). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 122(49), 12224-12225. [Link]

  • NIH. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • MDPI. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]

  • Google Patents. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride.
  • MDPI. (2021). Chiral Flavonoids as Antitumor Agents. [Link]

  • ResearchGate. (2025). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. [Link]

  • ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. [Link]

  • Durham University. Photochemical Flow Synthesis of 3‐Hydroxyazetidines. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Semantic Scholar. (1980). A new synthesis of 3H-phenoxazin-3-ones. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • NIH. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. [Link]

  • University of Bristol. Determination of enantiomeric excess. [Link]

  • Frontiers. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • MDPI Books. Pharmacological Activities of Flavonoids and Its Analogues. [Link]

  • PubMed. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. [Link]

  • RSC Publishing. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

  • Frontiers. Monoamine transporters: insights from molecular dynamics simulations. [Link]

  • YouTube. (2022). What are the various ways of Chiral Separation by using HPLC?. [Link]

  • ACS Publications. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. [Link]

  • BioIVT. An Overview of Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies. [Link]

  • Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. [Link]

  • NIH. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. [Link]

  • ResearchGate. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. [Link]

  • ResearchGate. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with Memory Enhancing Properties. [Link]

  • BioIVT. (2023). What are the various ways of Chiral Separation by using HPLC?. [Link]

  • NIH. (2018). Discovery and Development of Monoamine Transporter Ligands. [Link]

  • NIH. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. [Link]

  • Organic Syntheses. azetidine. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to De-risking Drug Candidates: Assessing the Off-Target Effects of 3-(4-Propylphenoxy)azetidine

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinically viable drug is fraught with challenges. One of the most significant hurdles is mitigating the ris...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinically viable drug is fraught with challenges. One of the most significant hurdles is mitigating the risk of off-target effects, where a therapeutic agent interacts with unintended biological molecules, potentially leading to adverse effects and derailing an entire development program. This guide provides an in-depth, technical comparison of methodologies to assess the off-target profile of a hypothetical novel compound, 3-(4-Propylphenoxy)azetidine , a selective inhibitor of the fictional kinase "Kinase X," which is implicated in a specific inflammatory pathway.

This document will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide the selection of the most appropriate off-target screening strategy. Our goal is to equip you with the knowledge to build a robust, self-validating system for characterizing the selectivity of your lead candidates.

The Criticality of Off-Target Profiling in Drug Discovery

Unforeseen off-target interactions are a leading cause of drug attrition in preclinical and clinical development.[1][2] A promiscuous compound can lead to a range of undesirable outcomes, from mild side effects to severe toxicity. Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.[3] Early and comprehensive off-target screening allows for:

  • Informed Lead Optimization: By identifying off-target liabilities early, medicinal chemists can modify the compound's structure to enhance selectivity for the intended target while minimizing interactions with anti-targets.

  • Mechanistic Understanding of Toxicity: Should adverse effects arise in later-stage studies, a pre-existing off-target profile can provide crucial clues to the underlying mechanism.

  • De-risking Clinical Translation: A clean off-target profile provides greater confidence in the safety and ultimate success of a drug candidate as it progresses toward human trials.

Introducing Our Case Study: 3-(4-Propylphenoxy)azetidine and Its Comparators

For the purpose of this guide, we will consider 3-(4-Propylphenoxy)azetidine (Compound A) as a potent and selective inhibitor of "Kinase X." The azetidine scaffold is a common motif in medicinal chemistry, known for its favorable physicochemical properties.[4][5] To provide a meaningful comparison, we will assess Compound A alongside two hypothetical alternatives:

  • Compound B: A structurally distinct Kinase X inhibitor from a different chemical series, known to have some off-target liabilities.

  • Compound C: A close analog of Compound A, designed to improve upon its on-target potency but with an unknown off-target profile.

CompoundChemical ScaffoldPrimary TargetKnown Characteristics
Compound A 3-(4-Propylphenoxy)azetidineKinase XPotent, selective in initial screens
Compound B (Hypothetical) PyrrolopyrimidineKinase XPotent, known off-target activity on Kinase Y and Z
Compound C Modified 3-(Phenoxy)azetidineKinase XHigher on-target potency than Compound A, unknown selectivity

A Multi-pronged Approach to Off-Target Assessment

No single assay can definitively map the entire off-target landscape of a compound. A comprehensive strategy employs a tiered and orthogonal approach, starting with broad screening panels and progressing to more focused, physiologically relevant assays.

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical Tier 2 Data Summary

CompoundTargetBinding Affinity (Ki, nM)Cellular Functional Activity (IC50, nM)CETSA ΔTm (°C)
Compound A Kinase X (On-Target) 5 15 +4.5
Kinase Y>10,000>10,000Not Detected
Compound B Kinase X (On-Target) 8 25 +4.2
Kinase Y150450+2.1
Adrenergic Receptor α18001,500Not Applicable
Compound C Kinase X (On-Target) 1 5 +5.1
Adrenergic Receptor α1500950Not Applicable
hERG Channel2,0005,000Not Applicable

Interpretation of Tier 2 Data:

  • Compound A maintains its excellent selectivity profile, with a large therapeutic window between its on-target and off-target activities.

  • Compound B shows a narrow selectivity window between Kinase X and Kinase Y, and its activity at the α1 adrenergic receptor is confirmed.

  • Compound C , while highly potent on Kinase X, has confirmed off-target activity at the α1 adrenergic receptor at concentrations that may be clinically relevant.

Tier 3: Phenotypic Screening and In Vivo Consequences

The final tier of off-target assessment involves evaluating the compound's effects in more complex biological systems to predict potential in vivo toxicities.

1. High-Content Imaging and Phenotypic Screening:

These unbiased approaches assess the effects of a compound on multiple cellular parameters, such as morphology, viability, and the expression of various biomarkers. [3]This can reveal unexpected cellular phenotypes that may be indicative of off-target effects.

2. In Vivo Toxicity Studies:

Ultimately, the safety of a compound must be evaluated in animal models. These studies can reveal toxicities that were not predicted by in vitro assays and are crucial for determining a safe starting dose for human clinical trials.

Conclusion: A Roadmap to Safer Medicines

The comprehensive assessment of off-target effects is a cornerstone of modern drug discovery. By employing a multi-tiered, orthogonal approach, researchers can build a detailed selectivity profile for their lead candidates. This guide, using the hypothetical case of 3-(4-Propylphenoxy)azetidine, illustrates a robust workflow for identifying and validating off-target interactions.

Our analysis suggests that Compound A would be the most promising candidate to advance, owing to its clean off-target profile. While Compound C offers superior on-target potency, its off-target liabilities would necessitate further medicinal chemistry efforts to improve its selectivity. Compound B would likely be deprioritized due to its multiple, significant off-target activities.

By embracing a proactive and thorough approach to off-target profiling, we can increase the probability of success in developing safe and effective medicines for patients in need.

References

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Synapse. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100087. [Link]

  • Martinez, N. J., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Journal of Visualized Experiments, (113), 54318. [Link]

  • Al-Ali, H. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 11(11), 3105-3113. [Link]

  • Parmar, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2648. [Link]

  • Huang, D., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Protocols, 15(12), 3757-3787. [Link]

  • Zhang, L., et al. (2022). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 27(9), 2736. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-Propylphenoxy)azetidine

Navigating the complexities of laboratory waste management is paramount for ensuring a safe research environment and maintaining regulatory compliance. This guide provides a detailed protocol for the proper disposal of 3...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount for ensuring a safe research environment and maintaining regulatory compliance. This guide provides a detailed protocol for the proper disposal of 3-(4-Propylphenoxy)azetidine, a substituted azetidine compound utilized in contemporary drug discovery and chemical synthesis. While specific safety data for this exact molecule may not be readily available, a rigorous, science-led approach, grounded in data from structurally analogous compounds, allows us to establish a robust and trustworthy disposal framework. This document is designed to empower researchers, scientists, and drug development professionals with the essential knowledge for safe handling and responsible environmental stewardship.

Hazard Assessment and Triage: An Evidence-Based Approach

The foundational principle of chemical safety is a thorough understanding of the potential hazards. In the absence of a dedicated Safety Data Sheet (SDS) for 3-(4-Propylphenoxy)azetidine, we turn to a well-established scientific practice: hazard assessment by structural analogy. By examining the documented hazards of similar azetidine-based compounds, we can infer the likely risk profile of our target molecule. This approach ensures that we handle the compound with the appropriate level of caution.

Based on data from related structures, 3-(4-Propylphenoxy)azetidine should be handled as a hazardous substance with the potential to cause significant irritation and harm upon exposure.[1][2][3]

Potential Hazard GHS Hazard Statement Inferred From Analogous Compound(s) Primary Safety Precaution
Skin IrritationH3153-(2-Chloro-4-nitrophenoxy)azetidine, 1-BOC-3-(4-nitrophenoxymethyl)azetidineAvoid all skin contact; wear chemical-resistant gloves.[1][3]
Serious Eye IrritationH3193-(2-Chloro-4-nitrophenoxy)azetidine, 1-BOC-3-(4-nitrophenoxymethyl)azetidineWear safety glasses with side shields or chemical splash goggles.[1][3]
Respiratory IrritationH3353-(2-Chloro-4-nitrophenoxy)azetidine, 1-BOC-3-(4-nitrophenoxymethyl)azetidineHandle exclusively in a well-ventilated area, preferably a chemical fume hood.[1][3]
Harmful if SwallowedH302Azetidine, 1-BOC-3-(4-nitrophenoxymethyl)azetidineDo not ingest; wash hands thoroughly after handling.[2][3]
Potential for FlammabilityH225AzetidineKeep away from heat, sparks, open flames, and hot surfaces.[2][4]

Mandatory Safety Protocols: Engineering Controls and PPE

Before any handling or disposal procedures begin, the implementation of appropriate safety measures is non-negotiable. This protocol is designed as a self-validating system: adherence to these steps is the primary mechanism for ensuring safety.

  • Engineering Controls : All transfers and preparations of 3-(4-Propylphenoxy)azetidine for disposal must be conducted within a certified chemical fume hood.[3] This is the most effective way to control inhalation exposure.

  • Personal Protective Equipment (PPE) : The minimum required PPE for handling this compound includes:

    • Eye Protection : Chemical splash goggles or safety glasses with side shields.

    • Hand Protection : Chemical-resistant gloves, such as nitrile. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1]

    • Body Protection : A standard laboratory coat must be worn and fully fastened.

Step-by-Step Disposal Workflow

The proper disposal of 3-(4-Propylphenoxy)azetidine is a multi-step process that must align with institutional policies and national regulations, such as those set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]

Step 1: Waste Characterization and Segregation
  • Designate as Hazardous Waste : All unused, expired, or contaminated 3-(4-Propylphenoxy)azetidine, including solutions and mixtures, must be classified as hazardous chemical waste.

  • Segregate Waste Streams : Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions.

Step 2: Containerization and Labeling
  • Select an Appropriate Container : Use a dedicated, leak-proof container made of a material chemically compatible with the waste. The container must have a secure, tight-fitting lid.

  • Labeling : The container must be clearly and accurately labeled. Per OSHA guidelines, the label must include:

    • The words "HAZARDOUS WASTE ".

    • The full, unambiguous chemical name: "3-(4-Propylphenoxy)azetidine ".

    • A clear statement of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[6]

Step 3: Secure Accumulation and Storage
  • Designated Storage Area : Store the sealed waste container in a designated, secure satellite accumulation area. This area should be well-ventilated and physically separated from general laboratory traffic.

  • Secondary Containment : It is best practice to place the waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.

  • Keep Containers Closed : Waste containers must remain sealed at all times, except when actively adding waste.

Step 4: Final Disposal
  • Contact EHS : Coordinate with your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

  • Regulatory Compliance : The final disposal must be carried out at an approved and licensed Treatment, Storage, and Disposal Facility (TSDF).[7] This ensures the "cradle-to-grave" management of the hazardous material as mandated by the EPA.[5]

Step 5: Decontamination of Labware
  • Thorough Rinsing : Glassware and equipment that have come into contact with 3-(4-Propylphenoxy)azetidine should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate : The first rinse is considered acutely hazardous and must be collected and disposed of as hazardous waste along with the primary chemical waste. Subsequent rinses may also need to be collected, depending on institutional policy.

  • Final Cleaning : After decontamination, the labware can be washed using standard laboratory procedures.

Visualizing the Disposal Workflow

To ensure clarity and immediate comprehension, the following diagrams outline the critical workflows for disposal and emergency spill response.

cluster_prep Preparation & Handling cluster_waste Waste Management Protocol A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work Inside a Chemical Fume Hood A->B C Characterize as Hazardous Waste B->C D Segregate from Other Waste Streams C->D E Use a Dedicated, Labeled, and Sealed Container D->E F Store in a Secure Satellite Accumulation Area E->F G Arrange Pickup by EHS or Licensed Contractor F->G H Dispose at an Approved TSDF Facility G->H

Caption: Workflow for the proper disposal of 3-(4-Propylphenoxy)azetidine.

start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Contaminated Material into a Waste Container contain->collect label_waste Label Container as 'Hazardous Waste: Spill Debris' collect->label_waste decon Decontaminate the Spill Area label_waste->decon dispose Dispose of Waste via EHS / Licensed Contractor decon->dispose

Caption: Emergency response protocol for a 3-(4-Propylphenoxy)azetidine spill.

Regulatory Framework: Adherence to National Standards

All procedures outlined in this guide are designed to comply with the primary regulations governing laboratory safety in the United States.

  • Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[8][9] This disposal guide should be incorporated into your laboratory's specific CHP. OSHA also requires that all containers of hazardous chemicals are properly labeled and that Safety Data Sheets are readily accessible to employees.[10]

  • Environmental Protection Agency (EPA) : The EPA's Resource Conservation and Recovery Act (RCRA) provides the comprehensive framework for managing hazardous waste from "cradle-to-grave."[5] This includes regulations on the identification, generation, transportation, and disposal of hazardous materials, which are codified in Title 40 of the Code of Federal Regulations (40 CFR) parts 260-273.[11]

By adhering to these structured protocols, researchers can confidently manage the disposal of 3-(4-Propylphenoxy)azetidine, ensuring personal safety, protecting the environment, and upholding the highest standards of scientific integrity.

References

  • 3-(2-Chloro-4-nitrophenoxy)azetidine Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/SR10418.pdf]
  • Azetidine - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0093]
  • Azetidine Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR59419_msds.pdf]
  • Azetidine Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/01191.pdf]
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
  • A highly conserved mechanism for the detoxification and assimilation of the toxic phytoproduct L-azetidine-2-carboxylic acid in Aspergillus nidulans. ResearchGate. [URL: https://www.researchgate.net/publication/343208759_A_highly_conserved_mechanism_for_the_detoxification_and_assimilation_of_the_toxic_phytoproduct_L-azetidine-2-carboxylic_acid_in_Aspergillus_nidulans]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
  • OSHA Laboratory Standard. Compliancy Group. [URL: https://compliancy-group.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4009117/]
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/rcra]
  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012. [URL: https://www.heterocycles.jp/library/volume/84/1]
  • 1-BOC-3-(4-nitrophenoxymethyl)azetidine Safety Data Sheet. AA Blocks. [URL: https://www.aablocks.com/msds/AA002931.pdf]
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Marketing Services. [URL: https://www.emslp.
  • Azetidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/azetidines.shtm]
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone (YouTube). [URL: https://www.youtube.
  • Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Georgia Tech Professional Education. [URL: https://pe.gatech.
  • EPA Hazardous Waste Management. Axonator. [URL: https://www.axonator.com/epa-hazardous-waste-management-a-guide-to-proper-handling-and-disposal/]
  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [URL: https://www.spillcontainment.
  • 5-Azacytidine Safety Data Sheet. Merck Millipore. [URL: https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-INTL-Site/en_US/-/USD/ShowDocument-File?ProductSKU=MDA_CHEM-504317&FileName=SDS_EU_EN.PDF]
  • Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine. BenchChem. [URL: https://www.benchchem.com/blog/essential-guide-to-the-safe-disposal-of-3-phenoxymethylazetidine/]
  • 3-(4-Chloro-2-methylphenoxy)azetidine. ChemScene. [URL: https://www.chemscene.com/products/3-(4-Chloro-2-methylphenoxy)azetidine-954223-36-0.html]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Propylphenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(4-Propylphenoxy)azetidine
© Copyright 2026 BenchChem. All Rights Reserved.